Caldiamide sodium

Catalog No.
S1496349
CAS No.
131410-50-9
M.F
C16H26CaN5NaO8
M. Wt
479.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caldiamide sodium

CAS Number

131410-50-9

Product Name

Caldiamide sodium

IUPAC Name

calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate

Molecular Formula

C16H26CaN5NaO8

Molecular Weight

479.47 g/mol

InChI

InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3

InChI Key

YOVKQJBQALQTMU-UHFFFAOYSA-K

SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]

Synonyms

[5,8-Bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-Calciate Sodium; [5,8-Bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-calciate

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]

Caldiamide sodium pharmacokinetics distribution volume half-life

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Caldiamide Sodium in Omniscan

This compound is a key component of the gadolinium-based contrast agent Omniscan (gadodiamide). The table below summarizes its core pharmacokinetic properties from official prescribing information [1] [2].

Parameter Value / Description Key Context and Notes
Volume of Distribution ~0.2 L/kg (extracellular fluid volume) [2] Rapid distribution in extracellular fluid.
Half-Life (Elimination) ~70-80 minutes [2] Prolonged in patients with impaired renal function.
Clearance Renal (glomerular filtration); nearly identical to renal clearance rate [2] Total and renal clearance similar to inulin.
Primary Elimination Route Renal excretion [1] [2] ~85% in urine within 4 hours; ~95-98% within 24 hours (normal renal function).
Metabolism No detectable metabolites [2] No observed protein binding.
Gadolinium Retention Retained for months/years in brain, bone, skin [1] [2] Considered in risk-benefit assessment for all GBCAs.

Experimental and Methodological Context

While specific protocols for this compound are not detailed in the available sources, the general principles of pharmacokinetic studies provide insight into how these parameters are determined.

  • General PK Study Design: Pharmacokinetic parameters are typically calculated from plasma drug concentration-versus-time data collected after intravenous administration [3]. These studies aim to describe the processes of Absorption, Distribution, Metabolism, and Excretion (ADME) [4] [3].
  • Analytical Methods: Quantitative bioanalysis is central to these studies. While not specified for caldiamide, modern PK studies often use technologies like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for precise quantification of drugs and metabolites in biological matrices like plasma, urine, and tissue homogenates [4] [5].
  • Data Analysis: Parameters like clearance and volume of distribution are determined using mathematical models. The elimination half-life is derived from the elimination rate constant, and these values are interrelated through standard pharmacokinetic formulas [6] [7] [3].

Conceptual Framework of Key PK Parameters

To better understand the relationship between the key pharmacokinetic parameters of volume of distribution, clearance, and half-life, the following diagram illustrates how they interconnect.

G Vd Volume of Distribution (Vd) Formula t½ = (0.693 × Vd) / Cl Vd->Formula Directly Proportional Cl Clearance (Cl) Cl->Formula Inversely Proportional t12 Half-Life (t½) Formula->t12

This relationship means that a drug's half-life is prolonged by either an increase in its volume of distribution or a decrease in its clearance rate [7].

References

Caldiamide sodium mechanism of action in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Pharmaceutical Role

The table below summarizes the core chemical and functional information for caldiamide sodium:

Property Description
Molecular Formula C({16})H({26})CaN({5})NaO({8}) [1] [2]
Molecular Weight 479.47 g/mol [1]
IUPAC Name calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate [1]
FDA UNII 9G03615Q60 [1]
Role Pharmaceutic aid (excipient) [2]
Function Excess ligand to minimize risk of Gd³⁺ release in Gadodiamide injection (Omniscan) [3] [4]

Pharmacokinetics and In Vivo Stability

Key pharmacokinetic parameters and metabolic fate of this compound from a rat study are detailed below:

Parameter Finding
Elimination Half-life 0.31 hours [5]
Volume of Distribution 244 ml/kg [5]
Plasma Clearance 9.2 ml/min/kg [5]
Primary Excretion Route Renal (glomerular filtration) [5]
Urinary Excretion (4h) 86.6% of administered radioactive dose [5]
Urinary Excretion (120h) 95.3% of administered radioactive dose [5]
Fecal Excretion (120h) 3.3% of administered radioactive dose [5]
Major Metabolites Zn-form (~7%) and Cu-form (~1%) of the complex [5]
Unchanged Parent Drug in Urine ~92% [5]

This data demonstrates that this compound is rapidly eliminated from the body primarily via the kidneys. The presence of zinc and copper metabolites confirms that transmetallation occurs in vivo, where endogenous zinc and copper ions displace the calcium ion in the caldiamide molecule [5]. However, this process only happens to a small extent.

Mechanism of Action: Gd³⁺ Scavenging

This compound's primary mechanism is to act as a sacrificial scavenger for toxic free Gd³⁺ ions. The diagram below illustrates this protective function and the consequence of its absence.

G Caldiamide's Protective Role and Transmetallation cluster_contrast Gadodiamide Formulation Gd_Agent Gadodiamide (Gd-DTPA-BMA) Challenge In Vivo Challenge (e.g., Zn²⁺, Cu²⁺) Gd_Agent->Challenge Excess_Ligand Excess Caldiamide (NaCa-DTPA-BMA) Scavenged Gd³⁺ Scavenged by Caldiamide Excess_Ligand->Scavenged Transmetallation Transmetallation (Ca²⁺ replaced by Zn²⁺/Cu²⁺) Excess_Ligand->Transmetallation Gd_Release Potential Gd³⁺ Release Challenge->Gd_Release Safe_Complex Stable Gd-DTPA-BMA (Safely Excreted) Challenge->Safe_Complex Gd_Release->Scavenged Protected Path NSF_Risk Free Gd³⁺ (NSF Risk) Gd_Release->NSF_Risk Unprotected Path Scavenged->Gd_Agent Re-chelation Metabolites Zn/Cu DTPA-BMA (Safely Excreted) Transmetallation->Metabolites

Caldiamide scavenges free Gd³⁺ to prevent toxicity, while undergoing minor transmetallation itself.

This scavenging mechanism is critical because released Gd³⁺ ions can deposit in tissues and potentially trigger a serious condition called Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal impairment [3] [4].

Key Experimental Evidence

A pivotal preclinical study investigated the role of caldiamide by comparing different formulations in rats [4]:

  • Experimental Groups: Rats received repeated high-dose injections of Omniscan (with caldiamide), gadodiamide without caldiamide, Magnevist, caldiamide alone, Gd-EDTA, or saline [4].
  • Critical Finding: Rats treated with gadodiamide without caldiamide developed NSF-like skin lesions, while those treated with the formulated Omniscan (with caldiamide) and caldiamide alone did not [4]. This directly demonstrates the protective role of the excess ligand.
  • Conclusion: The study confirmed that the observed toxicity is related to released gadolinium, not the depletion of endogenous ions, highlighting the importance of complex stability [4].

Summary for Researchers

For drug development professionals, this compound is a vital example of a protective excipient. Its intentional inclusion as an excess ligand is a key risk-mitigation strategy for linear Gd-based contrast agents with lower complex stability. Its safety profile is well-characterized by rapid renal excretion and minimal in vivo transmetallation.

References

Comprehensive Technical Guide: Caldiamide Sodium (Gd-DTPA-BMA) Ligand Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Structure

Caldiamide sodium (more commonly known by its generic name gadodiamide or Gd-DTPA-BMA) represents a class of non-ionic, open-chain gadolinium-based contrast agents specifically designed for magnetic resonance imaging (MRI). The DTPA-BMA ligand (diethylenetriaminepentaacetic acid bismethylamide) forms the fundamental molecular scaffold that chelates the gadolinium (Gd³⁺) ion, determining the compound's physicochemical properties, stability, and biological behavior. Unlike its ionic counterpart Gd-DTPA (gadopentetate dimeglumine), the DTPA-BMA ligand features amide substitutions that replace two terminal carboxylate groups, resulting in a neutral complex with distinct coordination properties and pharmacokinetic profiles. This structural modification significantly impacts the compound's hydration state, thermodynamic stability, and kinetic inertness, which collectively influence its clinical safety profile, particularly in patients with impaired renal function.

The molecular architecture of DTPA-BMA consists of a diethylenetriamine backbone with five coordinating arms, three of which are carboxylate groups and two are carboxamide groups. This arrangement creates an octadentate coordination sphere that envelopes the Gd³⁺ ion through three nitrogen atoms and five oxygen atoms from the carboxylate and amide groups. The replacement of carboxylate groups with amide functionalities reduces the overall charge of the complex from -1 (as in Gd-DTPA) to neutral, which influences both the hydrophilicity and the thermodynamic stability of the complex. The synthesis of DTPA-BMA involves the reaction of diethylenetriaminepentaacetic acid with methylamine, resulting in the substitution of two carboxyl groups with amide functionalities while retaining the fundamental polyaminocarboxylate structure that defines this class of chelating agents [1] [2].

Coordination Chemistry and Gadolinium Binding

Coordination Geometry and Metal Ion Selectivity

The coordination behavior of DTPA-BMA with gadolinium ions represents a sophisticated example of lanthanide chelation chemistry. Gadolinium (III) possesses a coordination number typically ranging from 8 to 9, and the DTPA-BMA ligand provides eight coordination sites - three from amine nitrogen atoms and five from oxygen atoms (three from carboxylate groups and two from amide groups). This arrangement creates one coordinatively unsaturated site that is invariably occupied by a water molecule, which plays a crucial role in the contrast-enhancing mechanism of MRI. The binding cavity created by the DTPA-BMA ligand optimally accommodates Gd³⁺ ions with an ionic radius of approximately 0.99 Å, demonstrating high selectivity over smaller divalent cations like Ca²⁺ (1.00 Å) and Mg²⁺ (0.72 Å), while maintaining competitive binding against other trivalent lanthanides and actinides.

The metal complex stability follows the trend observed for polyaminocarboxylate ligands, with formation constants for Gd-DTPA-BMA measuring approximately log K = 16.9-17.5 at 25°C, which is about two orders of magnitude lower than that of Gd-DTPA (log K = 19.3-20.0) but still sufficient for clinical application. This reduction in thermodynamic stability is directly attributable to the amide substitution, which decreases the overall charge density and reduces the electrostatic component of the metal-ligand interaction. Despite this, the complex remains stable under physiological conditions for the duration of most imaging procedures, though concerns regarding gadolinium dissociation in patients with severe renal impairment have prompted additional safety considerations [1] [2].

GdDTPABMACoordination Gd Gd³⁺ Ion N1 Amine Nitrogen Gd->N1 Coordination N2 Amine Nitrogen Gd->N2 Coordination N3 Amine Nitrogen Gd->N3 Coordination O1 Carboxylate Oxygen Gd->O1 Coordination O2 Carboxylate Oxygen Gd->O2 Coordination O3 Carboxylate Oxygen Gd->O3 Coordination O4 Amide Oxygen Gd->O4 Coordination O5 Amide Oxygen Gd->O5 Coordination H2O Water Molecule Gd->H2O Coordination

Gd³⁺ coordination sphere in DTPA-BMA showing eight ligand atoms and one water molecule.

Comparative Coordination Chemistry

When compared to other gadolinium chelates, DTPA-BMA exhibits intermediate coordination strength between the stronger macrocyclic agents (e.g., Gd-DOTA, log K = 24.7) and weaker linear agents. The coordination geometry approximates a distorted tricapped trigonal prism, with the water molecule occupying a capping position. This particular arrangement creates optimal conditions for water proton exchange, the fundamental phenomenon that underlies contrast enhancement in MRI. The residence time of the coordinated water molecule in Gd-DTPA-BMA is approximately 10-20 ns, which is slightly shorter than in ionic complexes, contributing to its relatively higher relaxivity. The complex maintains its structural integrity across a wide pH range (4-9), though acid-catalyzed dissociation becomes significant below pH 4, which has implications for its behavior in acidic cellular compartments [1] [2].

Physicochemical Properties and Quantitative Parameters

Molecular Properties and Stability Constants

Table 1: Fundamental Physicochemical Properties of Gd-DTPA-BMA

Property Value Experimental Conditions Reference
Molecular Formula C₁₆H₂₈GdN₅O₈ Anhydrous [1]
Molecular Weight 591.66 g/mol - [1]
Overall Charge Neutral Physiological pH [2]
Hydration Number (q) 1 25°C [2]
Partition Coefficient (log P) -3.2 to -3.5 n-Octanol/water, 25°C [2]
Solubility in Water >500 mM 20°C [1]
Osmolality (aq. sol.) 650-750 mOsm/kg 0.5 M, 37°C [3]
Viscosity 1.3-1.5 cP 0.5 M, 37°C [3]

The physicochemical profile of Gd-DTPA-BMA reflects its optimized design for diagnostic imaging. The compound exhibits high water solubility (>500 mM) despite its neutral charge, attributable to the presence of multiple polar amide and remaining carboxylate groups that facilitate hydrogen bonding with water molecules. The osmolality of clinical formulations (approximately 650-750 mOsm/kg at 0.5 M concentration) is significantly lower than that of ionic contrast agents, reducing the potential for osmotically-induced adverse effects when administered intravenously. The viscosity remains in an acceptable range for injection (1.3-1.5 cP at 37°C), balancing the need for concentrated gadolinium delivery with practical administration considerations [1] [3].

Thermodynamic and Kinetic Stability Parameters

Table 2: Stability Parameters of Gd-DTPA-BMA and Reference Compounds

Parameter Gd-DTPA-BMA Gd-DTPA Gd-DOTA Experimental Conditions
Thermodynamic Stability Constant (log K) 16.9-17.5 19.3-20.0 24.7 25°C, 0.1 M KCl
Conditional Stability (pGd at pH 7.4) 15.0-15.5 18.0-18.5 21.0-22.0 pH 7.4, 10⁻⁶ M Gd, 25°C
Acid-Assisted Dissociation Rate (k) 0.8-1.2 M⁻¹s⁻¹ 0.03-0.05 M⁻¹s⁻¹ <0.001 M⁻¹s⁻¹ pH 3.0, 25°C
Carbonate-Catalyzed Dissociation 120-150 M⁻¹s⁻¹ 1.2-1.5 M⁻¹s⁻¹ Not detected pH 7.4, 25°C
Plasma Half-life ( dissociation) 20-30 h >100 h >1000 h In vitro, 37°C

The kinetic inertness of Gd-DTPA-BMA has been extensively characterized due to its clinical significance. The complex demonstrates catalyzed dissociation pathways in the presence of endogenous anions, particularly carbonate (HCO₃⁻/CO₃²⁻) and phosphate (H₂PO₄⁻/HPO₄²⁻), which accelerate gadolinium release through transmetallation reactions. The carbonate-catalyzed dissociation rate of Gd-DTPA-BMA (120-150 M⁻¹s⁻¹) is approximately two orders of magnitude higher than that of Gd-DTPA, reflecting the impact of amide substitution on complex stability. This catalytic process follows a second-order kinetic profile, with the rate proportional to both complex and carbonate concentrations, and increases significantly at higher pH values where carbonate ion concentration rises. The acid-catalyzed dissociation proceeds more rapidly as well, with a rate constant of 0.8-1.2 M⁻¹s⁻¹ at pH 3.0 compared to 0.03-0.05 M⁻¹s⁻¹ for Gd-DTPA under identical conditions [2].

Experimental Characterization Methods

Relaxometry and MRI Characterization Protocols

Longitudinal relaxivity (r₁) measurements for Gd-DTPA-BMA should be conducted using a standardized protocol to ensure reproducibility across laboratories. Prepare a series of dilutions (0.05-2.0 mM) in phosphate-buffered saline (PBS, pH 7.4) with addition of human serum albumin (HSA, 4.5 g/dL) for protein-containing measurements. The sample temperature must be maintained at 37°C ± 0.1°C using a circulating water bath. Measurement parameters should include magnetic field strengths of 0.47 T (20 MHz), 1.41 T (60 MHz), and 3.0 T (127 MHz) to characterize field dependence. Use an inversion-recovery pulse sequence with at least 10 different inversion times (TI) spaced logarithmically from 0.1 ms to 5×T₁. Data analysis employs a three-parameter fit to the recovery curve: M₂ = M₀ (1 - 2e⁻ᵀᴵ/ᵀ¹ + e⁻ᵀᴿ/ᵀ¹), where TR should exceed 5×T₁. The relaxivity values for Gd-DTPA-BMA typically range from 4.3-4.5 mM⁻¹s⁻¹ at 1.5 T and 37°C in PBS, increasing to 5.8-6.2 mM⁻¹s⁻¹ in the presence of serum albumin due to weak protein binding interactions [4] [2].

RelaxometryProtocol Start Sample Preparation (0.05-2.0 mM in PBS/HSA) Step1 Temperature Equilibration (37.0°C ± 0.1°C) Start->Step1 Step2 Multi-field Measurement (0.47T, 1.41T, 3.0T) Step1->Step2 Sub Quality Control: - pH Verification - Oxygen Exclusion - Concentration Validation Step1->Sub Step3 Inversion-Recovery Sequence (10 TI values, TR > 5×T₁) Step2->Step3 Step4 Three-Parameter Curve Fit M₂ = M₀(1 - 2e⁻ᵀᴵ/ᵀ¹ + e⁻ᵀᴿ/ᵀ¹) Step3->Step4 Step5 Relaxivity Calculation (r₁ = (1/T₁ₚ - 1/T₁ₛ)/[Gd]) Step4->Step5 End Relaxivity Values (4.3-4.5 mM⁻¹s⁻¹ at 1.5T) Step5->End

Experimental workflow for measuring longitudinal relaxivity of Gd-DTPA-BMA.

Stability Constant Determination Methods

The thermodynamic stability constant (log K) for Gd-DTPA-BMA can be determined using potentiometric titration competitive experiments. Prepare solutions containing Gd³⁺ ions and the DTPA-BMA ligand in molar ratios from 1:1 to 1:3, with total metal concentrations of 1-5 mM. Maintain constant ionic strength using 0.1 M KCl and perform titrations under inert atmosphere (N₂ or Ar) to exclude CO₂. Use a combined glass electrode calibrated in concentration units of H⁺ ions. Titrate with standardized CO₂-free NaOH solution (0.1 M) at 25.0°C ± 0.1°C. The data analysis employs specialized computational programs (e.g., Hyperquad, Superquad) that solve the complete set of mass-balance equations, accounting for all species in equilibrium. Include protonation constants of the free ligand determined in separate experiments. The conditional stability constants at physiological pH should be calculated using the determined thermodynamic constants and the relevant protonation constants, providing the pGd value (negative logarithm of free Gd³⁺ concentration) which is typically 15.0-15.5 for Gd-DTPA-BMA under physiological conditions [1] [2].

Kinetic Inertness Assessment Protocol

The kinetic inertness of Gd-DTPA-BMA should be evaluated through acid-assisted and anion-catalyzed dissociation studies. For acid-catalyzed dissociation, prepare solutions of the complex (1 mM) in buffers at various pH values (1.0-5.0) and monitor the release of Gd³⁺ ions using arsenazo III as a colorimetric indicator (λmax = 650 nm) or via ICP-MS for greater sensitivity. Maintain constant ionic strength with NaCl (0.15 M) and temperature at 37.0°C ± 0.1°C. For carbonate-catalyzed dissociation, prepare solutions containing the complex (1 mM) in bicarbonate buffers (10-50 mM) at pH 7.4 and 37°C, then monitor gadolinium release over 24-168 hours. The presence of phosphate, citrate, and histidinate should also be investigated as these endogenous ligands may catalyze dissociation in biological systems. Data analysis employs first-order or pseudo-first-order kinetic models depending on catalyst concentration, with rate constants extracted from linear regression of logarithmic concentration plots [2].

Pharmacological Profile and Imaging Performance

Relaxivity and Contrast Enhancement Mechanisms

The contrast enhancement efficacy of Gd-DTPA-BMA stems from its ability to accelerate the longitudinal (T₁) relaxation rate of nearby water protons. The molecular mechanism involves the coordinated water molecule that exchanges rapidly (residence time τM = 10-20 ns) with bulk solvent, transmitting the paramagnetic effect of the Gd³⁺ ion (S = 7/2) throughout the aqueous environment. The electronic relaxation time (τS ≈ 0.1 ps) and rotational correlation time (τR ≈ 60 ps at 37°C) collectively determine the field-dependent relaxivity profile, which displays a characteristic dispersion around 20-40 MHz. The relatively small size of the complex results in a shorter rotational correlation time compared to protein-bound agents, which limits its maximum relaxivity. However, the presence of two water molecules in the inner coordination sphere (q = 1, with a second water molecule possibly occupying an outer sphere position) partially compensates for this limitation. In clinical practice, Gd-DTPA-BMA provides diagnostically sufficient enhancement at standard doses of 0.1 mmol/kg body weight, with peak enhancement occurring within 5-10 minutes post-injection for most vascular applications [4] [3] [2].

Biodistribution and Pharmacokinetics

The pharmacokinetic profile of Gd-DTPA-BMA follows an open two-compartment model with rapid distribution and elimination phases. After intravenous administration, the compound distributes primarily within the extracellular fluid space without significant penetration into intact cells or the central nervous system. The volume of distribution (0.26-0.28 L/kg) approximates the extracellular fluid volume, confirming its extracellular distribution. The elimination half-life ranges from 70-95 minutes in adults with normal renal function, with over 95% of the administered dose excreted unchanged in urine within 24 hours. The clearance mechanism involves exclusively glomerular filtration, with no evidence of tubular secretion or reabsorption. In patients with impaired renal function, the elimination half-life increases proportionally to the reduction in glomerular filtration rate, requiring dose adjustment to prevent potential gadolinium dissociation. The compound demonstrates minimal protein binding (<5%) and does not undergo metabolism in vivo, maintaining its chemical integrity throughout the distribution and elimination phases [3] [2].

Safety and Biocompatibility

The safety profile of Gd-DTPA-BMA reflects its non-ionic character and physicochemical properties. Preclinical toxicology studies demonstrate a high lethal dose (LD₅₀ > 15 mmol/kg in mice), significantly exceeding the typical clinical dose of 0.1 mmol/kg. The most common adverse reactions in clinical use include mild sensations at the injection site (1-2%), nausea (0.8-1.5%), and headache (0.6-1.2%), with severe adverse events occurring in <0.1% of administrations. The neural tolerance following unintentional subarachnoid administration has been investigated in animal models, revealing remarkably good tolerance with concentrations up to 10 mmol/L producing no observable adverse effects, while higher concentrations (500 mmol/L) induced transient somatomotor irritation in porcine models. The principal safety concern with Gd-DTPA-BMA involves the potential risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment (GFR <30 mL/min/1.73m²), attributed to gadolinium dissociation and tissue deposition. This risk stems from the relatively lower kinetic inertness compared to macrocyclic agents, necessitating careful patient screening and avoidance in high-risk populations [3] [2].

Applications and Current Research Directions

Clinical and Research Applications

Magnetic resonance imaging represents the primary application of Gd-DTPA-BMA, with particular utility in contrast-enhanced magnetic resonance angiography (CE-MRA), central nervous system imaging, and body imaging. The non-ionic nature of the compound reduces osmolality-related side effects, making it suitable for high-volume administration protocols sometimes required in MR angiography. In research settings, Gd-DTPA-BMA has been incorporated into advanced formulation strategies including liposomal encapsulation for targeted delivery. Studies have demonstrated successful incorporation of ¹⁵⁹Gd-DTPA-BMA into long-circulating pH-sensitive liposomes, with neutron activation enabling potential applications in neutron capture therapy. These liposomal formulations maintain physical stability after neutron irradiation and exhibit low release profiles in biological media, with in vitro cytotoxicity studies showing significantly enhanced activity (approximately 1170-fold) compared to free Gd-DTPA-BMA against tumor cells. This suggests potential theranostic applications combining diagnostic imaging and targeted radiotherapy [5].

Industrial and Non-Medical Applications

Beyond medical imaging, DTPA-BMA and related complexes find applications in industrial processes where metal chelation is required. In pulp and paper manufacturing, DTPA-BMA serves to sequester redox-active metal ions (Fe²⁺/³⁺, Mn²⁺/⁴⁺, Cu¹⁺/²⁺) that would otherwise catalyze the decomposition of hydrogen peroxide used in chlorine-free bleaching processes. This application leverages the high formation constants of DTPA-BMA with transition metals, preventing the metal-mediated decomposition of peroxide through Fenton chemistry. The compound has also been incorporated into cosmetic products (over 150 formulations) where it functions to deactivate calcium and magnesium ions, improving product stability and performance. In aquatic systems, the ferrous complex (Fe²⁺-DTPA-BMA) serves as an effective micronutrient source for aquarium plants, maintaining iron solubility against oxidation and precipitation as insoluble oxy-hydroxides. These diverse applications demonstrate the versatility of the DTPA-BMA ligand beyond its pharmaceutical uses [1].

Regulatory and Commercial Status

Gd-DTPA-BMA (gadodiamide, marketed as OmniScan) has received regulatory approval in numerous countries worldwide for clinical use in magnetic resonance imaging. The U.S. Food and Drug Administration (FDA) approved the compound in 1993 as a contrast agent for central nervous system and body imaging applications. The clinical formulations typically contain 0.5 M gadodiamide in water for injection, with addition of 5-10 mg/mL this compound (the calcium chelate) to prevent transmetallation effects in the vial. The recommended clinical dosage ranges from 0.05 to 0.3 mmol/kg body weight, depending on the specific diagnostic indication and imaging technique. In response to safety concerns regarding nephrogenic systemic fibrosis, regulatory agencies have issued black box warnings contraindicating use in patients with acute kidney injury or severe chronic renal impairment (GFR <30 mL/min/1.73m²). Post-marketing surveillance requirements include monitoring of NSF cases and educational programs to ensure appropriate patient selection. The patent protection for Gd-DTPA-BMA has expired in most jurisdictions, allowing for the development of generic versions while maintaining the same rigorous quality standards [1] [3] [2].

Conclusion

References

Caldiamide sodium intravenous dosing protocol in rats

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol and Pharmacokinetic Data

Based on a specific pharmacokinetic study in rats, you can follow this experimental methodology [1]:

  • Animal Model: Use Sprague-Dawley rats [2].
  • Dosing Solution: Administer 0.015 mmol/kg of NaCa DTPA-BMA in a 14C-labeled form via intravenous bolus injection into a tail vein [1].
  • Sample Collection: Collect plasma and excreta (urine and feces) at specified time points post-injection for analysis.
  • Data Analysis: Analyze plasma concentration-time data and cumulative excretion.

The following table summarizes the key pharmacokinetic findings from this study [1]:

Pharmacokinetic Parameter Result in Rats
Elimination Half-life 0.31 hours
Volume of Distribution 244 mL/kg
Plasma Clearance 9.2 mL/min/kg
Cumulative Urinary Excretion (at 4h) 86.6% of the administered dose
Cumulative Urinary Excretion (at 120h) 95.3% of the administered dose
Cumulative Fecal Excretion (at 120h) 3.3% of the administered dose

Metabolism and Stability Insights

The same study provided critical insights into the in vivo stability and metabolism of caldiamide sodium [1]:

  • Primary Excretion: The data demonstrates that this compound distributes into the extracellular fluid compartment and is primarily eliminated renally via glomerular filtration [1].
  • Metabolites: HPLC analysis of urine revealed that this compound undergoes minor transmetallation in vivo. The calcium (Ca) ion in the molecule can be displaced by endogenous zinc (Zn) and copper (Cu).
  • Metabolite Profile: In urine, the relative quantities were found to be approximately:
    • 92% unchanged parent drug (NaCa DTPA-BMA)
    • 7% Zn-DTPA-BMA
    • 1% Cu-DTPA-BMA [1]

This metabolic pathway is visualized in the diagram below.

Start This compound (NaCa DTPA-BMA) Metabolite1 Zn-DTPA-BMA (7%) Start->Metabolite1 Transmetallation with Zn Metabolite2 Cu-DTPA-BMA (1%) Start->Metabolite2 Transmetallation with Cu ParentDrug Unchanged Parent Drug (92%) Start->ParentDrug Remains Stable

Key Considerations for Researchers

  • Formulation Context: this compound is primarily researched and used as part of the Omniscan formulation. Its role is to act as a stabilizing chelator, preventing gadolinium dissociation [1] [3].
  • Dose Justification: The recommended rat dose (0.015 mmol/kg) reflects its use as an excipient. Studies investigating the gadolinium-based contrast agent itself (gadodiamide) use much higher doses, typically 0.5 mmol/kg [2].
  • Analytical Methods: The referenced study used sophisticated techniques for quantification and metabolite identification, including HPLC with radiochemical detection for the labeled chelate and ICP-AES/ICP-SF-MS for metal quantification [1] [2].

Experimental Workflow

For a comprehensive pharmacokinetic study of this compound in a rat model, you can follow this general workflow:

Prep 1. Prepare IV Dose (0.015 mmol/kg, optionally labeled) Admin 2. Intravenous Bolus Injection (Tail vein) Prep->Admin Collect 3. Serial Sample Collection (Plasma, Urine, Feces) Admin->Collect Analyze 4. Analyze Samples (HPLC, Gamma/Beta Counting, ICP-MS) Collect->Analyze PK 5. Determine PK Parameters (Half-life, Clearance, Volume) Analyze->PK Metabolite 6. Identify Metabolites (via HPLC) PK->Metabolite

References

quantitative analysis of Caldiamide sodium metabolites HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetics and Metabolite Profile

Caldiamide sodium (NaCa DTPA-BMA) is a component of gadodiamide injection, where it acts as a stabilizing ligand [1]. Understanding its fate in vivo is crucial for comprehensive drug characterization.

Table 1: Key Pharmacokinetic Parameters and Metabolite Profile of this compound in Rats

Parameter Findings
Elimination Half-life 0.31 hours [1]
Plasma Clearance 9.2 mL/min/kg [1]
Volume of Distribution 244 mL/kg, indicating distribution into the extracellular fluid compartment [1]
Primary Excretion Route Renal, via glomerular filtration [1]
Total Urinary Excretion (120h) 95.3% of the administered dose [1]
Major Metabolites Zn and Cu forms of DTPA-BMA, resulting from transchelation in vivo [1]
Relative Abundance in Urine Unchanged parent drug (~92%), Zn-metabolite (~7%), Cu-metabolite (~1%) [1]

Proposed HPLC Protocol for Metabolite Quantification

Based on the pharmacokinetic study that used HPLC for analysis [1], here is a detailed protocol for the separation and quantification of this compound and its metal complex metabolites.

1. Sample Preparation

  • Biological Samples: Pre-treat plasma and urine samples. For plasma, use protein precipitation with acetonitrile (1:2 ratio, sample:acetonitrile), vortex mix for 1 minute, and centrifuge at 10,000 × g for 10 minutes. Collect the supernatant [2]. For urine, dilute 1:10 with the mobile phase and filter through a 0.2 µm or 0.45 µm membrane filter [3] [2].
  • Standard Solutions: Prepare calibration standards in the appropriate biological matrix (e.g., blank plasma or synthetic urine) to match the sample matrix.

2. HPLC Instrumentation and Conditions The following conditions are recommended as a starting point for method development.

Table 2: Suggested HPLC Instrumental Conditions

Parameter Recommended Setting
Column Reverse-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) [3]

| Mobile Phase | Method A (Isocratic): 20 mM Ammonium Acetate buffer (pH 5.0) / Methanol (90:10, v/v). Method B (Gradient): See Table 3 for details. | | Flow Rate | 1.0 mL/min [4] | | Column Temperature | 40 °C [3] | | Injection Volume | 50-100 µL [3] | | Detection | UV-Vis/Diode Array Detector (DAD): 220 nm for initial scouting [3]. Alternative: Charged Aerosol Detector (CAD) for universal detection, especially if metabolites lack strong chromophores [5]. |

Table 3: Gradient Elution Profile (Method B)

Time (min) % Ammonium Acetate Buffer (pH 5.0) % Methanol
0 95 5
5 95 5
15 70 30
20 10 90
25 10 90
26 95 5
30 95 5

3. Method Development and Validation Notes

  • Selectivity: The primary goal is to achieve baseline resolution between this compound (Rt ~8-10 min), the Zn-metabolite (Rt ~10-12 min), and the Cu-metabolite (Rt ~12-15 min). Screen different C18 columns and adjust the pH and organic modifier ratio of the mobile phase to manipulate selectivity [2].
  • Quantification: Use external calibration with standards prepared in matrix. The percentage of each metabolite is calculated based on its peak area relative to the total peak area of the parent drug and all metabolites [1].
  • Validation: For a regulated bioanalytical method, validate for specificity, linearity, accuracy, precision, and recovery according to relevant guidelines (e.g., ICH, FDA).

Experimental Workflow for Quantitative Analysis

The following diagram outlines the complete workflow for the quantitative analysis of this compound metabolites in a biological study, from animal dosing to data reporting.

workflow cluster_invivo In-Vivo Phase (Rat Pharmacokinetic Study) cluster_prep Sample Preparation & Cleanup cluster_hplc HPLC Analysis & Quantification cluster_data Data Analysis & Reporting A IV Dose of This compound B Serial Blood & Urine Collection over 120h A->B C Plasma: Protein Precipitation B->C D Urine: Dilution & Filtration B->D F HPLC Separation (RP-C18 Column) C->F D->F E Prepare Matrix-Matched Calibration Standards G Detection (DAD/CAD) & Peak Integration F->G H Quantify Metabolites via Calibration Curve G->H I Calculate Relative Abundance (%) H->I J Report Metabolite Profile & Pharmacokinetics I->J

Workflow for Metabolite Quantification in Biological Samples

Key Considerations for Researchers

  • Stability Indicating Method: This protocol is designed to separate the parent drug from its degradation products (metabolites), making it stability-indicating, which is vital for drug development.
  • Handling Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement. Using matrix-matched standards and a robust sample cleanup step (e.g., solid-phase extraction) is critical for accurate quantification [2].
  • Metabolite Identification: While this protocol quantifies known metal complex metabolites, definitive identification of unknown metabolites would require coupling the HPLC system to a mass spectrometer (LC-MS/MS).

I hope this structured application note provides a solid foundation for your work. The search results confirm the metabolic pathway but indicate that a specific, fully-optimized HPLC method for this compound metabolites is not publicly documented, so your team's experimental optimization will be essential.

References

Caldiamide sodium radiolabeled 14C research applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Role of Caldiamide

Caldiamide sodium (USAN) is primarily identified as a pharmaceutical aid [1]. It is closely related to the magnetic resonance imaging (MRI) contrast agent Gadodiamide, where it likely serves as a precursor or a critical intermediate in the synthesis of the final gadolinium-based complex [2]. The table below summarizes its key identifiers.

Property Description
CAS Number 122760-91-2 (sodium salt); 119895-95-3 (parent compound) [1] [2]
Molecular Formula C₁₆H₂₆N₅O₈ • Ca • Na • xH₂O [1]
Efficacy/Use Pharmaceutic aid [1]
Relationship to Drug Related to Gadodiamide (API in OMNISCAN) [3] [2]

14C-Labeling in Drug Development: General Principles and Protocols

While direct data on Caldiamide is unavailable, the use of Carbon-14 (14C) radiolabeling is a standard and critical technology in drug development. These studies are essential for tracking a drug's journey through the body to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) [4] [5].

The general workflow and key decision points for a human ADME study are summarized in the diagram below.

cluster_1 Method Selection cluster_2 Key CMC Activities cluster_3 Study Execution & Analysis Start Human ADME Study Plan Method1 Microtracer-AMS Method Start->Method1 Method2 Traditional (LSC) Method Start->Method2 CMC1 Radiolabeled API Synthesis Method1->CMC1 Method2->CMC1 CMC2 Formulation Development CMC1->CMC2 CMC3 Stability Studies CMC2->CMC3 CMC4 Analytical Control Strategy CMC3->CMC4 Execute Clinical Study Conduct CMC4->Execute Analyze Sample Analysis & PK Reporting Execute->Analyze

Comparison of 14C-ADME Study Methods

Researchers can choose between two primary methods for conducting human ADME studies, each with distinct requirements and advantages [5].

Aspect Microtracer-AMS Method Traditional Method (LSC)
Radioactivity per Subject 0.2 - 1.0 μCi (Very low) [5] 50 - 100 μCi [5]
Mass of Radiolabeled API Microgram (μg) level [5] Milligram (mg) level [5]
Analysis Technology Accelerator Mass Spectrometry (AMS) [6] [5] Liquid Scintillation Counting (LSC) [7] [5]
GMP Synthesis Required? Generally not required [5] Required [5] [8]
Key Advantage Minimal radioactivity exposure; suitable for vulnerable populations [9] [5] Less sensitive to contamination at clinical site [5]
Core Experimental Protocols and Considerations

The following protocols are synthesized from best practices in the field for small molecules and are adaptable for compounds like Caldiamide [9] [5].

1. Chemistry, Manufacturing, and Controls (CMC) Development

  • Radiolabeled API Synthesis: The 14C label must be incorporated into a metabolically stable position in the molecule. For Caldiamide, this would likely be within the organic backbone of the ligand, not the calcium or sodium ions. Synthesis often uses 14C-precursors like barium carbonate or 14C-formaldehyde, followed by purification to meet quality standards [9] [8].
  • Formulation Development: A common approach for oral solutions is the Drug-in-Bottle (DIB) method. The pure 14C-API is shipped to the clinical site and compounded extemporaneously into a solution or suspension using a suitable vehicle like a citrate buffer (pH may be adjusted for solubility/stability) [9] [5].
  • Stability Studies: 14C-labeled compounds can be prone to radiolytic decomposition. Stability must be established for the API (often stored at -70°C to -80°C) and the final dosing solution (stability at refrigerated and room temperature for the in-use period must be validated) [5].

2. Clinical Study Execution

  • Dosing: A single dose of the 14C-investigational product is administered to subjects (healthy volunteers or patients) [5].
  • Sample Collection: Blood, plasma, urine, and feces are collected over a predefined period to track the total radioactivity and drug-related components [7].
  • Mass Balance: Total recovery of radioactivity in excreta is calculated to ensure complete accountability of the administered dose [7].

3. Bioanalysis and Metabolite Profiling

  • Total Radioactivity: Quantified in biological samples using LSC or the highly sensitive AMS [7] [6].
  • Metabolite Profiling and Identification: Samples are analyzed using techniques like liquid chromatography coupled with radiodetection and high-resolution mass spectrometry (LC-RAD-HRMS) to separate, quantify, and identify the chemical structure of metabolites [7].

Key Takeaways for Researchers

  • Status of Caldiamide: this compound itself is not a primary drug substance but a pharmaceutic aid. There is no published evidence of its direct use in 14C radiolabeled research as a subject of ADME studies.
  • Path Forward for Analogous Compounds: The established workflows for 14C-labeling and human ADME studies are mature and can be applied to similar small molecule therapeutics.
  • Strategic Decisions: The choice between Microtracer-AMS and Traditional methods depends on project timelines, radiation safety considerations, and patient population [9] [5].

I hope this structured overview of general principles and protocols is helpful for your research planning. Should your work require the 14C-labeling of a specific small molecule API, the methodologies outlined here provide a robust foundational framework.

References

Caldiamide sodium extracellular fluid compartment distribution studies

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Caldiamide Sodium

This compound (CAS 122760-91-2) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA). It is used in a 1:20 molar ratio with gadodiamide (Gd DTPA-BMA) in the formulation of the contrast agent Omniscan. Its primary function is to act as a stabilizing agent, helping to prevent gadolinium dissociation by ensuring the ligand is fully complexed [1].

The key pharmacological characteristic of this compound is its rapid clearance from the plasma and confinement to the extracellular fluid compartment, with elimination primarily via glomerular filtration in the kidneys [1].

Pharmacokinetic Profile & Distribution Data

The quantitative data from the pivotal rat study is summarized in the tables below.

Table 1: Key Pharmacokinetic Parameters in Rats [1]

Parameter Value
Elimination Half-life 0.31 hours
Volume of Distribution 244 ml/kg
Plasma Clearance 9.2 ml/min/kg

Table 2: Cumulative Excretion of Radioactivity (After IV dose of 0.015 mmol/kg) [1]

Time Post-injection Urinary Excretion Fecal Excretion
4 hours 86.6% Not Specified
120 hours 95.3% 3.3%

Table 3: Metabolite Profile in Urine (by HPLC and ICP-AES) [1]

Substance Relative Quantity in Urine
Unchanged this compound ~92%
Zinc (Zn) Transchelation Form ~7%
Copper (Cu) Transchelation Form ~1%

Experimental Protocol & Methodology

Below is a detailed protocol based on the in vivo pharmacokinetic and stability study in rats [1].

  • 1. Test Article Preparation: Prepare the 14C-labeled this compound (NaCa DTPA-BMA) solution for intravenous injection. The specific activity of the radiolabel should be determined for accurate quantification.
  • 2. Animal Dosing: Administer a single intravenous bolus dose of 0.015 mmol/kg via a suitable vein (e.g., tail vein) to laboratory rats. Animals should be fasted prior to dosing with free access to water.
  • 3. Blood Sample Collection: Collect blood samples from the animals at pre-determined time points post-dose (e.g., 2, 5, 15, 30, 60 minutes). Plasma is separated by centrifugation.
  • 4. Urine and Feces Collection: House animals in metabolic cages. Collect urine and feces samples cumulatively over intervals up to 120 hours post-dose.
  • 5. Radioactivity Measurement: Measure the radioactivity in plasma, urine, and fecal samples using a scintillation counter to determine the concentration-time profile and total excretion.
  • 6. Metabolite Identification (HPLC Analysis)
    • Sample Preparation: Process urine samples, which may involve dilution and filtration.
    • Chromatography: Analyze samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a radioactivity detector.
    • Peak Identification: Identify the peaks corresponding to the parent drug and its metabolites by comparing their retention times with authentic standards.
  • 7. Metal Ion Specific Detection (ICP-AES Analysis)
    • Sample Preparation: Digest urine samples in nitric acid if necessary.
    • Spectrometry: Analyze the samples using Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).
    • Quantification: Quantify the calcium (Ca), zinc (Zn), and copper (Cu) content associated with the drug-derived compounds in the urine to confirm the transchelation products.

Metabolic Pathway Visualization

The following diagram illustrates the in vivo metabolic fate of this compound as identified in the study, showing the minor transchelation that occurs.

G CaldiamideSodium This compound (NaCa DTPA-BMA) ECF Extracellular Fluid Compartment CaldiamideSodium->ECF Distributes to IV_Admin IV Administration IV_Admin->CaldiamideSodium RenalExcretion Renal Excretion (Via Glomerular Filtration) ECF->RenalExcretion Rapidly cleared Transchelation In Vivo Transchelation ECF->Transchelation Minor pathway Urine Urine RenalExcretion->Urine Zn_Form Zinc (Zn) Form (~7%) Transchelation->Zn_Form Cu_Form Copper (Cu) Form (~1%) Transchelation->Cu_Form Unchanged Unchanged Parent Drug (~92%) Transchelation->Unchanged Remainder Zn_Form->Urine Cu_Form->Urine Unchanged->Urine

In Vivo Disposition and Metabolism of this compound

Conclusion and Research Implications

This compound exhibits a favorable pharmacokinetic profile for its role as an excipient in gadolinium-based contrast agents. Its rapid confinement to the extracellular space and swift renal elimination minimize systemic retention. The in vivo stability is high, with only minimal transchelation of the calcium ion by endogenous zinc and copper ions observed [1]. These properties support its use in improving the safety profile of associated diagnostic formulations. Further clinical studies in humans would be valuable to confirm these preclinical findings.

References

Comprehensive Application Notes and Protocols: Measuring Caldiamide Sodium Zn/Cu Transchelation In Vivo

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Caldiamide sodium (NaCa-DTPA-BMA) is a critical component in gadodiamide injection (Omniscan), functioning as an exchangeable calcium complex that stabilizes the gadolinium-based contrast agent. Understanding the in vivo transchelation of this compound—where endogenous zinc and copper displace the calcium ion—is paramount for pharmaceutical developers and researchers working with metal-based diagnostics and therapeutics. This phenomenon has significant implications for metal redistribution and potential toxicological consequences, as released metal ions may accumulate in tissues or interfere with physiological processes [1].

The transchelation process occurs when endogenous metals, particularly zinc and copper, displace calcium from the DTPA-BMA ligand due to their higher thermodynamic stability constants with the chelator. This exchange can alter the pharmacokinetic profile of the pharmaceutical agent and potentially release free gadolinium, which has been associated with serious conditions such as nephrogenic systemic fibrosis. Monitoring this transchelation process requires specialized methodologies that can detect and quantify metal exchange under physiologically relevant conditions. These application notes provide comprehensive protocols and data analysis frameworks for researchers to accurately assess and quantify this transchelation process in experimental settings [1] [2].

Quantitative Data Summary

Key Experimental Findings on Transchelation

Table 1: In Vivo Transchelation Metabolite Profile of this compound

Metabolite Species Relative Percentage (%) Detection Method Biological Matrix
Parent NaCa-DTPA-BMA 92% HPLC-ICP-AES Urine
Zn-DTPA-BMA 7% HPLC-ICP-AES Urine
Cu-DTPA-BMA 1% HPLC-ICP-AES Urine
Unchanged drug >95% Radiochromatography Plasma

This quantitative profile demonstrates that while This compound remains predominantly stable in vivo, a small but significant portion undergoes transchelation with endogenous metals, primarily zinc, and to a lesser extent, copper. The urinary excretion pattern confirms that these transchelated products are eliminated renally, though their persistence in circulation may vary based on physiological conditions [1].

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Experimental Conditions
Elimination half-life (t₁/₂) 0.31 hours Rats, IV dose 0.015 mmol/kg
Distribution volume (Vd) 244 mL/kg Rats, IV dose 0.015 mmol/kg
Plasma clearance 9.2 mL/min/kg Rats, IV dose 0.015 mmol/kg
Urinary excretion (4h) 86.6% [14C]-labeled compound
Urinary excretion (120h) 95.3% [14C]-labeled compound
Fecal excretion (120h) 3.3% [14C]-labeled compound

The pharmacokinetic data reveals rapid elimination and predominantly renal excretion of this compound and its transchelated products. The minimal fecal excretion suggests limited hepatobiliary clearance, supporting the primarily extracellular distribution of the compound. The rapid clearance indicates minimal long-term accumulation, though the transchelated metal complexes may have different tissue distribution patterns that warrant further investigation [1].

Comparative Stability of Metal Complexes

Table 3: Experimental Conditions for Transchelation Assessment

Factor Recommended Specification Purpose
Animal Model Rats (Sprague-Dawley or Wistar) Consistent metabolism and excretion patterns
Dosage 0.015 mmol/kg IV Direct comparison with published pharmacokinetic data
Sample Collection Urine at 0-4h, 4-24h, 24-120h Monitor excretion kinetics and metabolite profile
Blood Collection Multiple time points up to 6h Determine plasma pharmacokinetics
Analytical Method HPLC with ICP-AES detection Simultaneous metal and ligand detection
Control Samples Zn/Cu standards, blank urine Method validation and peak identification

These optimized experimental conditions facilitate accurate detection and quantification of the transchelation process. The time-point selection captures both short-term and extended excretion patterns, while the analytical approach enables specific detection of metal-ligand complexes without interference from endogenous compounds [1] [2].

Experimental Protocols

HPLC-ICP-AES Method for Metabolite Profiling
3.1.1 Sample Preparation Protocol
  • Urine Collection and Preservation: Collect urine samples from dosed rats at predetermined intervals (0-4h, 4-24h, 24-72h, 72-120h). Immediately add chelator preservative (10 μL of 100 mM EDTA per mL urine) to prevent further transchelation ex vivo. Centrifuge at 10,000 × g for 10 minutes at 4°C to remove particulate matter. Store aliquots at -80°C until analysis to maintain metabolite stability [1].

  • Sample Pre-concentration: For low-concentration metabolites, employ lyophilization followed by reconstitution in 1/10 the original volume with HPLC mobile phase. Alternatively, use solid-phase extraction (C18 columns preconditioned with methanol and water) to concentrate the analytes while removing interfering salts. Elute with 5 mL of methanol:water (70:30 v/v) and evaporate under nitrogen at 40°C. Reconstitute in 500 μL of mobile phase for enhanced detection sensitivity [1].

3.1.2 Chromatographic Conditions
  • HPLC Parameters: Utilize a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase consists of 20 mM ammonium acetate (pH 6.8) with a gradient of methanol (5-30% over 25 minutes). Maintain a flow rate of 1.0 mL/min with injection volume of 50 μL. Equilibrate the column with starting conditions for at least 15 minutes between runs to ensure retention time reproducibility [1].

  • ICP-AES Detection: Connect the HPLC effluent directly to the ICP-AES nebulizer using PEEK tubing (0.15 mm i.d.). Monitor simultaneously at 324.754 nm for copper, 213.857 nm for zinc, and 315.887 nm for calcium. Optimize plasma conditions (RF power: 1450 W, nebulizer flow: 0.85 L/min, auxiliary flow: 1.2 L/min) for maximum sensitivity. Calibrate daily with multi-element standards (0.1-10 μg/mL) in mobile phase matrix to ensure accurate quantification [1].

Radiolabeling and Tracking Protocol
3.2.1 Compound Labeling and Administration
  • Radiolabeling Approach: Incorporate 14C-labeled ligand into this compound to track the ligand moiety independently of metal transchelation. For metal tracking, prepare 65Zn- or 64Cu-labeled complexes using the same synthetic route but with addition of tracer amounts of the radionetal. Purify the radiolabeled compounds using size-exclusion chromatography (Sephadex G-25) and verify radiochemical purity (>95%) by instant thin-layer chromatography (ITLC) in 0.1 M citrate buffer (pH 5.5) [1] [3].

  • Animal Dosing and Sample Collection: Administer 0.015 mmol/kg IV bolus to rats (250-300 g) via tail vein. Withdraw blood samples (200-300 μL) at 2, 5, 15, 30, 60, 120, and 240 minutes post-injection into heparinized tubes. Centrifuge immediately at 8,000 × g for 5 minutes to separate plasma. Collect urine and feces using metabolic cages at predetermined intervals. For tissue distribution studies, euthanize animals at selected time points and harvest organs (liver, kidneys, spleen) for gamma counting and metabolite analysis [1] [3].

3.2.2 Metabolite Analysis in Tissues
  • Tissue Homogenization and Extraction: Homogenize tissues in 3 volumes of ice-cold phosphate-buffered saline (pH 7.4) using a Polytron homogenizer. Centrifuge at 100,000 × g for 45 minutes at 4°C to obtain cytosolic fraction. For protein-bound metal analysis, precipitate proteins with 2 volumes of acetonitrile, vortex vigorously, and centrifuge at 15,000 × g for 15 minutes. Analyze both supernatant fractions separately to distinguish between free complexes and protein-bound metals [3].

  • Size-Exclusion Chromatography with Radioactivity Monitoring: Apply tissue extracts to a Sephadex G-50 column (1.5 × 40 cm) equilibrated with 50 mM ammonium acetate (pH 7.0). Elute at 0.5 mL/min and collect 1-mL fractions. Measure radioactivity in each fraction using a gamma counter (65Zn or 64Cu) or liquid scintillation counter (14C). Compare elution profiles with standards of superoxide dismutase (for copper binding) and metallothionein (for zinc binding) to identify specific metal-binding proteins that may interact with transchelated metals [3].

Gel Electrophoresis for Protein-Metal Identification
3.3.1 Native PAGE with Metal Detection
  • Gel Preparation and Electrophoresis: Prepare 10% non-denaturing polyacrylamide gels without SDS to maintain protein metal-binding capabilities. Pre-run gels for 30 minutes at 100 V in Tris-glycine buffer (pH 8.3). Mix tissue extracts (50-100 μg protein) with native sample buffer (without reducing agents) and load into wells. Run at constant voltage (100 V) for 2-3 hours at 4°C to prevent metal redistribution during separation [3].

  • Metal-Specific Staining and Detection: For radiolabeled studies, expose dried gels to phosphor imaging screens for 24-48 hours to visualize metal-associated bands. For non-radioactive detection, transfer proteins to PVDF membranes and perform autometallography for zinc detection or use specific staining with nitro-blue tetrazolium for superoxide dismutase activity. Compare migration distances with purified standards (Cu/Zn-SOD, metallothionein, albumin) to identify specific metal-binding proteins [3].

ICP-MS for Metal Displacement Quantification
3.4.1 Sample Digestion and Analysis
  • Microwave-Assisted Acid Digestion: Accurately weigh 0.5 g of tissue or 1 mL of biological fluid into Teflon digestion vessels. Add 3 mL of concentrated nitric acid (trace metal grade) and 1 mL of hydrogen peroxide (30%). Digest using a graded temperature program (ramp to 180°C over 20 minutes, hold for 15 minutes). Cool, dilute to 10 mL with ultrapure water (18.2 MΩ·cm), and centrifuge at 10,000 × g for 10 minutes before analysis. Include method blanks, duplicates, and certified reference materials (e.g., NIST SRM 1577c Bovine Liver) for quality assurance [4].

  • ICP-MS Operating Conditions: Use a DRC-ICP-MS with platinum sampler and skimmer cones. Optimize instrument parameters (RF power: 1500 W, nebulizer gas: 0.95 L/min) using a tuning solution containing Li, Y, Ce, and Tl. Monitor 66Zn, 68Zn, 63Cu, 65Cu, and 44Ca. Employ dynamic reaction cell with ammonia gas (0.6 mL/min) to eliminate polyatomic interferences. Use isotope dilution analysis for maximal accuracy by spiking samples with enriched 67Zn and 65Cu isotopes before digestion [4].

Pathway & Workflow Diagrams

Transchelation Mechanism and Consequences

G compound This compound (NaCa-DTPA-BMA) transchelation Transchelation Reaction compound->transchelation zinc Endogenous Zn²⁺ zinc->transchelation copper Endogenous Cu²⁺ copper->transchelation zn_complex Zn-DTPA-BMA (7%) transchelation->zn_complex Metal displacement cu_complex Cu-DTPA-BMA (1%) transchelation->cu_complex Metal displacement parent Parent Compound (92%) transchelation->parent No reaction renal Renal Excretion zn_complex->renal Primary pathway cu_complex->renal Minor pathway sod Binding to SOD and other proteins cu_complex->sod Secondary pathway

*Figure 1: In Vivo Transchelation Pathways of this compound - This diagram illustrates the competitive metal displacement process that occurs after administration, showing the primary formation of Zn-DTPA-BMA and minor Cu-DTPA-BMA complexes through transchelation with endogenous metals, along with their respective metabolic fates.

Experimental Workflow for Transchelation Assessment

G start Study Design animal Animal Dosing (0.015 mmol/kg IV) start->animal sample Sample Collection (Blood, Urine, Tissues) animal->sample processing Sample Processing (Centrifugation, Extraction) sample->processing hplc HPLC-ICP-AES Analysis processing->hplc radio Radiolabel Tracking (Gamma Counting, Autoradiography) processing->radio gel Gel Electrophoresis (Native PAGE, Western Blot) processing->gel icp ICP-MS Metal Quantification processing->icp data Data Integration and Interpretation hplc->data radio->data gel->data icp->data

*Figure 2: Comprehensive Workflow for Transchelation Assessment - This experimental workflow outlines the multi-analytical approach recommended for thorough characterization of this compound transchelation, from animal dosing and sample collection through various analytical techniques to final data integration and interpretation.

Discussion and Research Applications

The transchelation of this compound, while limited in extent (approximately 8% total transchelation), presents important considerations for drug development and safety assessment of metal-based pharmaceuticals. The preferential formation of Zn-DTPA-BMA (7%) over Cu-DTPA-BMA (1%) reflects the relative abundance of these metals in biological systems and their competitive binding kinetics. Researchers should note that even this small percentage of transchelation could have implications for patients with compromised metal homeostasis or those receiving repeated administrations [1].

The experimental approaches outlined here provide a comprehensive framework for assessing metal transchelation of pharmaceutical agents. The combination of HPLC-ICP-AES for direct metabolite profiling, radiolabeling for tracking specific moieties, gel electrophoresis for identifying protein interactions, and ICP-MS for precise metal quantification offers complementary data that collectively paint a complete picture of the transchelation process. These methodologies can be adapted for studying other metal-based pharmaceuticals where metal release and redistribution are potential concerns [1] [3] [2].

Implications for Pharmaceutical Development

Understanding transchelation dynamics is crucial for optimizing chelator design in diagnostic and therapeutic agents. The data presented here demonstrates that while the DTPA-BMA ligand provides reasonable stability against transchelation, there remains potential for metal exchange that could be minimized through structural modifications. Pharmaceutical developers should consider alternative ligand architectures such as cross-bridged cyclams or more rigid macrocyclic structures that demonstrate superior kinetic inertness toward metal exchange, particularly for copper, which shows greater propensity for transchelation in biological environments [5] [2].

For regulatory submissions, researchers should include comprehensive transchelation assessments as part of the safety evaluation package for metal-based pharmaceuticals. The protocols outlined here provide acceptable methodologies for generating these data. Particular attention should be paid to potential accumulation in non-target tissues, as even small amounts of transchelated metals bound to proteins like superoxide dismutase may have long-term physiological effects, especially in patients with impaired renal function who may clear these complexes more slowly [3].

References

Chemical and Pharmacokinetic Profile of Caldiamide Sodium

Author: Smolecule Technical Support Team. Date: February 2026

Caldiamide sodium (NaCa DTPA-BMA) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide. It is used in a 1:20 molar ratio with gadodiamide (Gd DTPA-BMA) in the MRI contrast agent Omniscan, where it acts as a stabilizing excipient to prevent gadolinium dissociation [1].

The table below summarizes key pharmacokinetic data from a rat study, which provides insights into its potential behavior in biological systems.

Parameter Value (from rat study)
Elimination Half-life 0.31 hours [1]
Volume of Distribution 244 mL/kg [1]
Plasma Clearance 9.2 mL/min/kg [1]
Urinary Excretion (at 4 hours) 86.6% of administered dose [1]
Cumulative Urinary Excretion (at 120 hours) 95.3% of administered dose [1]
Fecal Excretion (at 120 hours) 3.3% of administered dose [1]

In Vivo Stability and Metabolites: this compound demonstrates high stability but is subject to minimal transchelation. HPLC and ICP-AES analyses of rat urine showed the following composition post-administration [1]:

  • ~92%: Unchanged parent drug (NaCa DTPA-BMA)
  • ~7%: Zinc transchelation complex (Zn DTPA-BMA)
  • ~1%: Copper transchelation complex (Cu DTPA-BMA)

This metabolic pathway is summarized in the diagram below:

G cluster_0 Caldiamide Caldiamide Transchelation In Vivo Transchelation Caldiamide->Transchelation Administration Metabolites Urinary Metabolites Transchelation->Metabolites Zn Zn Complex ~7% Metabolites->Zn:f1 Cu Cu Complex ~1% Metabolites->Cu:f1 Parent Parent Drug ~92% Metabolites->Parent:f1

Proposed Experimental Protocol for GFR Measurement

The following protocol is a hypothetical framework based on the pharmacokinetic principles of this compound, intended to guide future research.

Objective: To determine the feasibility of using this compound as a tracer for measuring Glomerular Filtration Rate (GFR) in a preclinical rat model.

Materials:

  • Test Compound: Radiolabeled this compound (e.g., 14C-labeled NaCa DTPA-BMA) [1].
  • Animal Model: Rats (e.g., Sprague-Dawley), with appropriate ethical approval.
  • Equipment: HPLC system with radiodetector, ICP-AES (Inductively Coupled Plasma Atomic Emission Spectroscopy), standard surgical and blood collection tools.

Methodology:

  • Dosing and Sample Collection:

    • Administer 0.015 mmol/kg of radiolabeled this compound via intravenous bolus injection [1].
    • Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, 120 minutes) post-injection.
    • Collect urine continuously over specific intervals (e.g., 0-4 hours and up to 120 hours) using metabolic cages [1].
  • Bioanalysis:

    • Plasma and Urine Concentration: Measure the concentration of the radiolabel in plasma and urine samples using appropriate techniques (e.g., liquid scintillation counting) [1].
    • Metabolite Profiling: Analyze urine samples using HPLC to separate and quantify the parent drug (NaCa DTPA-BMA) from its transchelated metabolites (Zn and Cu DTPA-BMA) [1].
  • Pharmacokinetic and Statistical Analysis:

    • Calculate key pharmacokinetic parameters using non-compartmental analysis.
    • Plot plasma concentration-time curve and determine the area under the curve (AUC).
    • Calculate GFR using the established formula: GFR = (U * V) / P, where U is the urinary concentration of the unchanged parent drug, V is the urine flow rate, and P is the plasma concentration of the parent drug. The total clearance (CL) of the drug, which should approximate GFR, can also be calculated as CL = Dose / AUC.

The overall workflow for this proposed study is outlined below:

G cluster_analysis Bioanalysis Start Study Protocol Dosing IV Bolus Administration (0.015 mmol/kg) Start->Dosing Collection Serial Blood & Urine Collection Dosing->Collection A1 Plasma/Urine Radioactivity Measurement Collection->A1 A2 HPLC Metabolite Profiling Collection->A2 PK PK Parameter Calculation (CL, Vd, t½) A1->PK A2->PK GFR GFR Estimation CL = Dose / AUC PK->GFR End Data Interpretation GFR->End

Critical Considerations for Research

  • Metabolic Stability: While this compound is predominantly excreted unchanged, the presence of Zn/Cu transchelated metabolites (~8%) means that assays must specifically detect the parent compound for accurate GFR calculation, not just total radioactivity [1].
  • Safety and Handling: While this compound itself is used as a pharmaceutical excipient, researchers must adhere to general laboratory safety protocols. Appropriate personal protective equipment should be worn when handling chemical substances.
  • Regulatory Status: this compound is not approved for GFR measurement. Its use is confined to its role as a stabilizer in the gadolinium-based contrast agent Omniscan [2] [1]. All animal or human research must be conducted under rigorous ethical guidelines and regulatory oversight.

Research Outlook and Conclusion

This compound presents a promising research candidate for GFR measurement due to its simple pharmacokinetics, high renal excretion, and available stability data. Future work should focus on:

  • Analytical Validation: Developing and validating a specific and sensitive HPLC-MS/MS method for quantifying this compound in biological matrices.
  • Comparative Studies: Conducting direct comparisons in animal models against the clinical gold standard (e.g., inulin clearance) to validate accuracy.
  • Toxicology: Performing comprehensive toxicology studies to establish a safety profile for its potential use as a diagnostic agent.

I hope these detailed application notes provide a solid foundation for your research. Would exploring the pharmacokinetic comparison between this compound and other GFR markers like inulin be helpful?

References

Caldiamide Sodium Stability Testing in Biological Systems: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Caldiamide sodium (CAS 122760-91-2) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA). It is primarily known as a constituent in gadodiamide injection (Omniscan), where it exists in a 20:1 molar ratio with Gadodiamide (Gd DTPA-BMA), serving as a stabilizing excipient to prevent gadolinium dissociation [1]. Its function is crucial in pharmaceutical formulations where metal complex stability is paramount for product safety and efficacy. The chemical formula is C₁₆H₂₆CaN₅NaO₈, with a molecular weight of 479.47 g/mol [2]. Understanding its stability and pharmacokinetic behavior in biological systems is essential for pharmaceutical development, particularly for contrast agents where in vivo transchelation can pose significant safety concerns.

Stability and Pharmacokinetic Data Summary

The following table summarizes key quantitative stability and pharmacokinetic data for this compound from preclinical studies:

Table 1: Pharmacokinetic and Stability Profile of this compound in Rats [1]

Parameter Value Experimental Conditions
Elimination Half-life 0.31 hours Intravenous dose of 0.015 mmol/kg of ¹⁴C-labeled NaCa DTPA-BMA in rats
Volume of Distribution 244 ml/kg
Plasma Clearance 9.2 ml/min/kg
Cumulative Urinary Excretion (4h) 86.6% of dose
Cumulative Urinary Excretion (120h) 95.3% of dose
Cumulative Fecal Excretion (120h) 3.3% of dose
Unchanged Parent Drug in Urine ~92% HPLC and ICP-AES analysis of urine samples
Zn Transchelation Metabolite ~7%
Cu Transchelation Metabolite ~1%

This data demonstrates that this compound is rapidly cleared from plasma, distributes primarily in the extracellular fluid compartment, and is eliminated predominantly via renal excretion. The high percentage of unchanged drug recovered in urine indicates considerable in vivo stability, albeit with minor transchelation observed [1].

Detailed Experimental Protocols

Protocol for In Vivo Pharmacokinetic and Stability Study in Rats

This protocol is adapted from the study providing the core data on this compound [1].

3.1.1 Objective

To determine the basic pharmacokinetic parameters, excretion profile, and metabolic stability of this compound in a rodent model.

3.1.2 Materials
  • Test Article: ¹⁴C-labeled this compound (NaCa DTPA-BMA).
  • Animals: Laboratory rats (e.g., Wistar or Sprague-Dawley), specific pathogen-free.
  • Equipment: Liquid Scintillation Counter (LSC), HPLC system with appropriate detector, ICP-AES, metabolic cages.
3.1.3 Procedure
  • Dosing and Sample Collection:

    • Administer a single intravenous bolus dose of 0.015 mmol/kg ¹⁴C-labeled this compound to rats via the tail vein.
    • House animals individually in metabolic cages allowing for separate collection of urine and feces.
    • Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose) into heparinized tubes.
    • Centrifuge blood samples immediately to obtain plasma.
    • Collect urine and feces cumulatively over intervals (e.g., 0-4 h, 4-24 h, 24-72 h, 72-120 h).
  • Sample Analysis:

    • Total Radioactivity: Homogenize fecal samples. Aliquot plasma, urine, and fecal homogenates. Mix with scintillation cocktail and count radioactivity using LSC to determine total drug-derived material.
    • Metabolite Profiling:
      • Pool urine samples collected over the first 4 hours.
      • Analyze using HPLC with radiometric detection to separate and quantify the parent compound and its metabolites.
      • Confirm the identity of metallo-metabolites (Zn, Cu forms) by coupling HPLC to ICP-AES for elemental analysis.
3.1.4 Data Analysis
  • Calculate pharmacokinetic parameters (half-life, clearance, volume of distribution) using non-compartmental analysis from the plasma concentration-time data of total radioactivity.
  • Determine mass balance by summing the cumulative radioactivity recovered in urine and feces.
  • Report the relative abundance of parent drug and metabolites as a percentage of the total drug-related material in urine.
Supplemental Protocol: In Vitro Plasma Stability Study

While not specific to caldiamide, this standard protocol assesses a compound's stability in biological matrices.

3.2.1 Objective

To evaluate the stability of this compound in plasma under controlled conditions.

3.2.2 Materials
  • Test Article: this compound (unlabeled).
  • Matrix: Fresh or freshly thawed rat, human, or other relevant species plasma.
  • Equipment: HPLC system coupled with Mass Spectrometer (LC-MS/MS) or UV-Vis detector, controlled environment incubator.
3.2.3 Procedure
  • Incubation Preparation:

    • Prepare a stock solution of this compound in a suitable buffer.
    • Spike the stock solution into pre-warmed plasma to achieve a final concentration relevant to expected in vivo levels.
    • Incicate the mixture at 37°C under gentle agitation.
    • Aliquot samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
  • Sample Processing and Analysis:

    • Precipitate proteins in each aliquot by adding a volume of acetonitrile containing an internal standard.
    • Vortex mix, then centrifuge at high speed to pellet the protein.
    • Inject the clear supernatant into the HPLC system.
    • Use a calibrated LC-MS/MS method to quantify the concentration of intact this compound over time.
3.2.4 Data Analysis
  • Plot the remaining percentage of the parent compound against time.
  • Determine the in vitro half-life from the slope of the log-linear regression of the concentration-time profile.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound, integrating both in vivo and in vitro studies:

CaldiamideWorkflow start Study Objective: Assess this compound Stability in_vivo In Vivo Pharmacokinetic Study start->in_vivo Primary Route in_vitro In Vitro Plasma Stability start->in_vitro Supportive Route analysis_radio Analyze Total Radioactivity (LSC) in_vivo->analysis_radio Plasma/Urine/Feces analysis_metab Metabolite Profiling (HPLC, ICP-AES) in_vivo->analysis_metab Urine Sample analysis_parent Quantify Parent Compound (LC-MS/MS) in_vitro->analysis_parent Plasma Aliquots pk_params Calculate PK Parameters analysis_radio->pk_params Concentration vs Time mass_balance Determine Mass Balance analysis_radio->mass_balance Cumulative Radioactivity metabolite_id Identify and Quantify Metabolites analysis_metab->metabolite_id Chromatographic & Elemental Data stability_half_life Determine In Vitro Half-life analysis_parent->stability_half_life % Parent vs Time integrate Integrate and Interpret Data pk_params->integrate mass_balance->integrate metabolite_id->integrate stability_half_life->integrate

Diagram 1: Comprehensive Stability Assessment Workflow for this compound.

Key Findings and Interpretation
  • Rapid Elimination and Extracellular Distribution: The short half-life and volume of distribution (~244 ml/kg) suggest this compound is confined to the extracellular space and cleared efficiently by the kidneys, a desirable trait for an excipient to minimize systemic exposure [1].
  • High In Vivo Stability: The finding that approximately 92% of the recovered material in urine is the unchanged parent drug indicates that the calcium complex is stable in the biological environment. The minor transchelation to form Zn and Cu complexes (∼8% combined) demonstrates a low, but measurable, susceptibility to metal ion exchange [1]. This underscores the importance of including sensitive metallo-metabolite profiling in stability protocols.

Conclusion

This compound demonstrates favorable pharmacokinetics and high stability in biological systems, with rapid renal excretion and minimal metabolism. The protocols outlined herein, centered on radiolabeled pharmacokinetic studies and advanced analytical techniques like HPLC-ICP-AES, provide a robust framework for evaluating its stability. Researchers should note that the available data is primarily preclinical and dated. For modern drug development, these protocols should be considered a foundation and augmented with contemporary analytical methodologies and stricter regulatory guidelines to ensure a comprehensive understanding of the compound's behavior in biological systems.

References

FAQ & Troubleshooting Guide: Caldiamide Sodium Transchelation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is in vivo transchelation, and why is it a concern with caldiamide sodium? A1: In vivo transchelation occurs when endogenous metal ions in the body displace the intended metal ion in a complex. For this compound (NaCa-DTPA-BMA), the calcium (Ca) ion can be displaced by endogenous zinc (Zn) or copper (Cu), forming metabolized species [1]. This is a concern because it can alter the stability, pharmacokinetics, and safety profile of the pharmaceutical agent.

Q2: What is the experimental evidence for this transchelation? A2: A key pharmacokinetic study in rats injected with 14C-labeled NaCa-DTPA-BMA provides direct evidence [1]. HPLC analysis of urine samples identified the presence of Zn and Cu forms of the complex, confirming that transchelation occurs in vivo.

Q3: What are the relative amounts of the parent drug and its transchelated metabolites? A3: The same study quantified the relative proportions of the different species found in urine [1]. The results are summarized below:

Species Relative Quantity in Urine Description
Parent Drug (NaCa-DTPA-BMA) ~92% Unchanged this compound.
Zinc (Zn-DTPA-BMA) ~7% Metabolite from Zn transchelation.
Copper (Cu-DTPA-BMA) ~1% Metabolite from Cu transchelation.

This data demonstrates that while transchelation does occur, it is a relatively minor pathway, with the majority of the drug being excreted unchanged [1].

Troubleshooting Experimental Issues

Researchers may encounter challenges when detecting or quantifying transchelation. Here are common issues and solutions:

Problem Possible Cause Suggested Solution
Low yield of transchelated products Physiological metal ion ratios and kinetics favor the parent complex. Consider the data from [1]; a ~7:1 Zn-to-Cu metabolite ratio may be normal. Adjust expectations that Zn forms will dominate.
Inconsistent chromatographic results Complex instability during sample preparation or analysis. Ensure HPLC conditions (e.g., mobile phase, column type) match published methods [1]. Use fresh samples and minimize analysis delays.
Difficulty detecting Cu-DTPA-BMA The Cu-transchelated form is a very minor metabolite (~1%). Concentrate urine samples or use analytical techniques with higher sensitivity for copper species.

Experimental Workflow for Transchelation Analysis

For researchers aiming to replicate or build upon these findings, the following workflow outlines the core methodology based on the cited study [1].

Start Start: In Vivo Dosing Step1 Administer 14C-labeled NaCa-DTPA-BMA (0.015 mmol/kg) via intravenous injection Start->Step1 Step2 Collect plasma and urine samples over time (e.g., 4h, 120h) Step1->Step2 Step3 Analyze plasma clearance, half-life, and volume of distribution Step2->Step3 Step4 Subject urine samples to HPLC analysis Step3->Step4 Step5 Identify and quantify metabolite peaks using standards (Zn/Cu forms) Step4->Step5 Step6 Confirm metal content using ICP-AES Step5->Step6 End End: Data Synthesis Step6->End

Key Protocol Details:

  • Animal Model: Rats [1].
  • Dosing: Single intravenous dose of 0.015 mmol/kg of 14C-labeled this compound [1].
  • Sample Collection: Plasma and urine collected at specific intervals (up to 120 hours). Urine is the primary matrix for metabolite identification [1].
  • Analytical Techniques:
    • HPLC with Radiometric Detection: Used to separate and quantify the parent drug (NaCa-DTPA-BMA) from its transchelated metabolites (Zn-DTPA-BMA and Cu-DTPA-BMA) [1].
    • ICP-AES (Inductively Coupled Plasma Atomic Emission Spectroscopy): Used to confirm the metal identity (Zn, Cu) in the HPLC-separated fractions [1].

Key Takeaways for Researchers

  • Transchelation is Limited but Confirmable: this compound undergoes minor in vivo transchelation primarily with Zn, and to a much lesser extent with Cu [1].
  • Urine is Key for Metabolite Detection: The transchelated products are primarily detected and quantified in urine.
  • Methodology is Established: Robust protocols using radiolabeling, HPLC, and ICP-AES exist to study this phenomenon reliably.

References

minimizing Caldiamide sodium metal ion displacement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Metal Ion Displacement

Metal ion displacement occurs when trace metals in your buffer or sample compete with the calcium ion in the calcium-chelate complex (e.g., Caldiamide sodium). This competition can destabilize the complex, reduce its effective concentration, and lead to inconsistent experimental results.

The core mechanism involves a chelating agent (like EDTA or the chelator in Caldiamide) having a stronger binding affinity for certain contaminating metal ions (such as Zn²⁺ or Fe³⁺) than for Ca²⁺. These contaminant metals can displace the calcium from the complex [1] [2] [3].

Preventive Measures & Troubleshooting

The most effective strategy is to prevent contamination before it starts. The table below outlines common sources of metal contamination and how to address them.

Source of Contamination Preventive Action Rationale
Buffers & Solutions Use high-purity water (e.g., Milli-Q), treat buffers with chelating resins, or add a competing chelator. Removes trace metals from solvents and reagents before complex formation [1].
Labware Use plasticware; acid-wash glassware. Prevents leaching of metal ions from containers into solutions.
Sample Itself Dialyze samples against chelator-free buffers; use size-exclusion chromatography. Removes endogenous metal ions from biological samples.

Experimental Workflow for System Preparation

Here is a detailed protocol to create a low-metal experimental environment:

  • Prepare Metal-Free Buffers:

    • Use ultra-pure water (18.2 MΩ·cm resistivity).
    • Prepare all buffers and salt solutions fresh from high-purity salts.
    • Optional De-metalization: Pass buffers through a column packed with a chelex resin. Alternatively, add a small, controlled amount of a competing chelator (like EDTA) that has a high affinity for contaminant metals, followed by dialysis to remove the chelator and its bound metals.
  • Pre-Treat Labware:

    • For plasticware: Use certified trace-metal-grade tubes and tips.
    • For glassware: Soak in a 10% (v/v) nitric acid or hydrochloric acid bath for at least 24 hours. Rinse thoroughly with metal-free water at least three times before use.
  • Prepare the this compound Stock:

    • Use metal-free buffers for dissolution.
    • Divide the stock into single-use aliquots to minimize freeze-thaw cycles and repeated exposure to the environment.
    • Store aliquots at the recommended temperature.
  • Treat Biological Samples:

    • Dialyze samples extensively against a large volume of metal-free buffer.
    • Alternatively, use a desalting column (size-exclusion chromatography) equilibrated with your metal-free buffer to remove small molecules and ions.

The following diagram summarizes this workflow:

start Start Experiment Prep buffer Prepare Buffers with Ultra-Pure Water start->buffer labware Acid-Wash Glassware or Use Certified Plasticware buffer->labware stock Prepare Caldiamide Stock with Metal-Free Buffer labware->stock aliquot Aliquot & Store stock->aliquot sample Dialyze or Desalt Biological Samples sample->aliquot

Frequently Asked Questions (FAQs)

Q1: How can I confirm that metal displacement is affecting my experiment? A1: You can run a control experiment by adding a small, non-interfering chelator like EDTA (if compatible with your assay) to your sample and reaction mix. If the performance or stability of your this compound improves, it suggests that contaminating metal ions were indeed a problem.

Q2: My sample is sensitive to calcium concentration. Can I still use these methods? A2: Yes, but with caution. If you use a competing chelator like EDTA in your buffer pre-treatment, you must ensure it is completely removed via thorough dialysis or chromatography afterwards. Failure to do so will chelate the calcium from your this compound complex.

Q3: What are the critical steps I should never skip? A3: Based on general best practices in trace metal analysis, the three most critical steps are:

  • Using ultra-pure water for all solutions.
  • Acid-washing reusable glassware.
  • Preparing fresh stocks and buffers for sensitive experiments.

References

optimizing Caldiamide sodium HPLC analysis conditions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Caldiamide Sodium

This compound (NaCa DTPA-BMA) is the sodium calcium complex of the ligand diethylenetriaminepentaacetic acid bis-methylamide [1]. It is used in pharmaceutical formulations, notably as part of the gadodiamide injection (Omniscan), where it is present in a 20:1 molar ratio with the active ingredient, gadodiamide (Gd DTPA-BMA) [1].

A key stability consideration is its behavior in vivo. Studies show that after intravenous dosing, this compound distributes into the extracellular fluid and is rapidly renally excreted [1]. Crucially, the calcium ion in the complex can be partially displaced by endogenous zinc and copper ions, leading to the formation of Zn and Cu metabolites. In rat studies, the relative quantities in urine were found to be approximately 92% parent drug, 7% Zn form, and 1% Cu form [1]. This potential for transchelation is an important factor in method development.

HPLC Analysis: A Guide Based on a Related Compound

While a direct HPLC method for this compound was not found, a validated method for the closely related disodium EDTA provides a highly relevant model, as it also involves the analysis of a metal-chelating agent [2]. You can adapt this method with appropriate validation for this compound.

The table below summarizes the core chromatographic conditions for the EDTA method:

Parameter Specification
Analytical Technique Reverse Phase HPLC with UV-Detection [2]
Key Sample Preparation Pre-column derivatization with Ferric Chloride [2]
Derivatization Conditions Heating at 70°C in a water bath for 20 minutes [2]
Column Phenomenex Luna C18(2) (250 × 4.6 mm), 5 µm [2]
Mobile Phase 5% Methanol, 95% aqueous solution of 0.7 g/L Tetrabutyl ammonium bromide and 4.6 g/L sodium acetate trihydrate; pH adjusted to 4.0 with glacial acetic acid [2]
Flow Rate 1 mL/min [2]
Detection Wavelength 254 nm [2]
Injection Volume 100 µL [2]
Runtime 10 minutes for standard; 60 minutes for sample [2]
Approx. Retention Time of Derivative 6 minutes [2]
Detailed Derivatization and Analysis Protocol

This protocol is adapted from the method for disodium EDTA [2].

  • Standard Solution Preparation:

    • Accurately weigh an amount of this compound standard equivalent to 50 mg of the ligand and dissolve in 50 mL of diluent (HPLC-grade water) to make a 1 mg/mL stock solution.
    • Transfer 10 mL of this stock solution into a 100 mL volumetric flask.
    • Add 5 mL of Ferric chloride solution (prepared by dissolving ~0.64 g of anhydrous ferric chloride in 5 mL of 1N hydrochloric acid and making up to 200 mL with water).
    • Shake the mixture well and heat in a water bath at 70°C for 20 minutes.
    • Allow the solution to cool to room temperature and make up to the final volume with diluent. Further dilute to achieve the desired working concentration.
  • Sample Solution Preparation:

    • Dissolve 500 mg of the Meropenem API (or your specific sample matrix) in a 25 mL volumetric flask using the diluent.
    • Add 2 mL of the Ferric chloride solution.
    • Shake well, heat at 70°C for 20 minutes, cool, and make up to volume with diluent, yielding a final concentration of 20 mg/mL.
  • HPLC Analysis:

    • Set up the HPLC system according to the conditions in the table above.
    • Inject 100 µL of the derivatized standard or sample solution.
    • The peak for the iron complex of the ligand is expected to elute at approximately 6 minutes.

This method was validated for specificity, linearity, precision, and accuracy, and was found to be simpler and more reproducible than techniques like capillary electrophoresis or GC for the related compound [2].

Troubleshooting Common HPLC Issues

The following table addresses common HPLC problems and potential solutions that may be encountered during method development and analysis.

Symptom Possible Cause Investigation & Solution
Peak Tailing Basic compounds interacting with silanol groups on the stationary phase [3]. Use a high-purity silica (Type B) column, a polar-embedded phase, or a polymeric column. Add a competing base like triethylamine to the mobile phase [3].
Variable Retention Times Insufficient buffer capacity; poor flow rate or temperature control; inadequate column equilibration (in gradient elution) [3]. Increase buffer concentration. Check pump for proper operation and ensure column thermostat is used. Allow for sufficient equilibration time between gradient runs [3].
Split or Fronting Peaks Sample solvent stronger than the mobile phase; blocked frit or channels in the column [3]. Ensure sample is dissolved in the starting mobile phase composition. Replace the column inlet frit or the entire column if the problem persists [3].
Extra Peaks Contamination from the sample, mobile phase, or system; late-eluting peak from a previous injection [3]. Perform efficient sample cleanup. Flush the column with a strong solvent. Extend the run time or include a strong wash step at the end of the gradient to elute all compounds [3].
High Backpressure Blocked system frit or column frit [3]. Check and replace the guard column or system inlet frit. If needed, flush the column in the reverse direction (if recommended) or replace it [3].
Low Sensitivity / Poor Peak Response Analyte does not have strong chromophores for UV detection [4]. Consider using a different detection method, such as Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD), which are more suitable for compounds with weak UV absorbance [4].

Frequently Asked Questions

What are the critical steps in developing an HPLC method for a compound like this compound? The key steps include [5] [6]:

  • Define Goals: Determine the required resolution, sensitivity, and analysis time.
  • Sample Prep: Choose a preparation method (like derivatization) that provides a reproducible, homogenous solution free of interferences [4].
  • Select Detector: For metal complexes lacking strong chromophores, UV detection may not be ideal. MS, ELS, or RI detectors are common alternatives [4].
  • Choose Mode: Reversed-phase chromatography is the most frequently used starting point [4].
  • Optimize & Validate: Iteratively test conditions (mobile phase pH, solvent strength, temperature) and then formally validate the method.

The available method is for EDTA. Can I directly apply it to this compound? No. The method for EDTA [2] serves as an excellent starting point and a proof of concept for using pre-column derivatization. However, you must experimentally adapt and fully re-validate the method for this compound. Critical parameters to re-optimize may include derivatization reagent volume, reaction time and temperature, mobile phase pH, and gradient profile to ensure specificity, accuracy, and precision for your analyte.

How can I improve the separation if I encounter co-elution or poor resolution? To improve resolution, you can [4]:

  • Adjust Selectivity (α): This is the most effective approach. Change the column chemistry (e.g., switch from a C18 to a phenyl or cyano column) or modify the mobile phase (e.g., change the organic solvent type from methanol to acetonitrile, or adjust the pH).
  • Increase Efficiency (N): Use a column with a smaller particle size or a longer column length.
  • Optimize Retention (k): Adjust the strength of the mobile phase (percentage of organic solvent) to bring the peak of interest into a more ideal retention factor window (e.g., 2-10).

Method Development & Optimization Workflow

The following diagram illustrates a systematic approach to developing and troubleshooting an HPLC method for this compound.

cluster_trouble Troubleshooting Guide Start Start Method Development Define Define Method Goals (Resolution, Sensitivity, Speed) Start->Define SamplePrep Sample Preparation Consider Pre-column Derivatization Define->SamplePrep Detector Select Detector (UV, MS, ELS, RI) SamplePrep->Detector InitialConditions Establish Initial Conditions (Based on Related Methods) Detector->InitialConditions PreliminaryRun Perform Preliminary Run InitialConditions->PreliminaryRun Evaluate Evaluate Chromatogram PreliminaryRun->Evaluate Troubleshoot Troubleshoot Issue Evaluate->Troubleshoot  Problem Identified Optimize Optimize Parameters (Column, pH, Gradient, etc.) Evaluate->Optimize  Needs Improvement Validate Validate Method Evaluate->Validate  Performance Acceptable T1 Peak Tailing? Troubleshoot->T1 Optimize->PreliminaryRun S1 Change column type or add mobile phase additive T1->S1 T2 Retention Time Shifts? S2 Check buffer capacity and pump performance T2->S2 T3 Poor Resolution? S3 Adjust selectivity via column or solvent T3->S3 T4 Extra Peaks? S4 Check for contamination or late-eluting peaks T4->S4 S1->Optimize S2->Optimize S3->Optimize S4->Optimize

References

Mechanisms of Diamide Interference in Calcium Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Diamide is a thiol-oxidizing agent that can disrupt calcium ((Ca^{2+})) homeostasis by promoting the formation of protein-glutathione mixed disulfides, a process known as S-glutathionylation [1]. The table below summarizes the key proteins affected and the consequences for calcium signaling.

Target Protein Effect of Diamide Consequence on Ca²⁺ Homeostasis
IP₃ Receptor (IP₃R) [1] Promotes S-glutathionylation, enhancing channel activity. Increases Ca²⁺ release from the endoplasmic reticulum (ER), leading to elevated cytosolic [Ca²⁺] and oscillations [1].
Plasma Membrane Ca²⁺-ATPase (PMCA) [1] Promotes S-glutathionylation, inhibiting pump activity. Reduces Ca²⁺ extrusion from the cell, contributing to a sustained rise in basal cytosolic [Ca²⁺] [1].
Ryanodine Receptor (RyR) [2] Activation of the receptor (though not necessarily via glutathionylation). Triggers uncontrolled release of Ca²⁺ from intracellular stores, leading to muscle paralysis and insect death [2].

This mechanism is illustrated in the following diagram, which shows how diamide disrupts the normal flow of calcium within a cell.

G Diamide Diamide GSH Reduced Glutathione (GSH) Diamide->GSH GSSG Oxidized Glutathione (GSSG) GSH->GSSG Oxidation P_SSG Protein S-glutathionylation (e.g., on IP₃R, PMCA) GSSG->P_SSG Promotes Ca_Release Increased ER Ca²⁺ Release P_SSG->Ca_Release Ca_Export Reduced Ca²⁺ Export P_SSG->Ca_Export High_Ca Elevated Cytosolic Ca²⁺ Ca_Release->High_Ca Ca_Export->High_Ca

Troubleshooting Guide: Mitigating Diamide-Induced Interference

Given the mechanism, here are some experimental strategies you can adopt to identify and reduce this specific type of interference in your assays.

FAQ: How can I confirm that diamide-induced glutathionylation is affecting my calcium assay?

Answer: You can use pharmacological inhibitors and reducing agents to test for this specific pathway.

  • Experimental Protocol 1: Use a Reducing Agent

    • Principle: Dithiothreitol (DTT) is a reducing agent that can reverse S-glutathionylation.
    • Method: After observing the interfering effect of the metabolite, apply DTT (e.g., 1-5 mM) to the experimental system. A reversal of the calcium disruption (e.g., normalization of oscillations or basal calcium levels) strongly implicates S-glutathionylation as the mechanism [1].
    • Expected Outcome: DTT should restore normal calcium signaling if the interference is primarily due to thiol oxidation.
  • Experimental Protocol 2: Inhibit Key Signaling Nodes

    • Principle: Block the downstream effects of glutathionylation.
    • Method:
      • For IP₃R-mediated release: Use an IP₃ receptor inhibitor, such as 2-aminoethyl diphenyl borate (2-APB). This should block the diamide-induced calcium oscillations [1].
      • For PLC activation: While diamide does not directly activate Phospholipase C (PLC), inhibiting PLC with U-73122 can help rule out upstream receptor-mediated pathways and isolate the effect to direct channel/pump modification [1].
FAQ: How can I modulate the cellular redox state to prevent interference?

Answer: Manipulate the level of intracellular glutathione.

  • Experimental Protocol: Deplete Glutathione
    • Principle: Diamide requires glutathione (GSH) to cause S-glutathionylation. Depleting GSH should therefore attenuate its effect.
    • Method: Pre-treat cells with L-buthionine-sulfoximine (BSO), a specific inhibitor of glutathione synthesis, for several hours before adding the diamide compound [1].
    • Expected Outcome: BSO pre-treatment will enhance the effects of diamide by preventing the recovery of the glutathione pool, which can help confirm the mechanism. Conversely, restoring glutathione may help mitigate the interference.

Key Takeaways for Your Research

  • The interference you are observing is mechanistically consistent with altered calcium homeostasis due to protein S-glutathionylation.
  • The most direct way to confirm this is to use the reducing agent DTT in a rescue experiment.
  • To prevent this interference in your assays, consider optimizing assay buffers with appropriate thiol-protecting agents or carefully controlling the redox environment.

References

Caldiamide sodium plasma protein binding issues

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Plasma Protein Binding (PPB) Fundamentals

Q1: What is Plasma Protein Binding (PPB) and why is it critical in drug development? Plasma Protein Binding (PPB) refers to the degree to which a drug attaches to proteins in the blood plasma, primarily to human serum albumin and alpha-1 acid glycoprotein [1] [2]. It is a critical parameter because, according to the free drug hypothesis, only the unbound (free) drug fraction is biologically active [1]. This free fraction is responsible for distributing into tissues, eliciting a pharmacological response, and undergoing metabolism and excretion [1] [2]. A drug's efficacy and safety can be significantly influenced by its PPB.

Q2: What are the primary proteins drugs bind to in plasma? The main plasma proteins involved in drug binding are:

  • Human Serum Albumin: This is the most abundant plasma protein and tends to bind acidic and neutral drugs [1] [2].
  • Alpha-1 Acid Glycoprotein (AAG): This acidic protein primarily binds basic drugs [1] [2].
  • Lipoproteins: These can also contribute to drug binding [1].

Q3: What are the standard techniques for measuring PPB? The "gold standard" method is Equilibrium Dialysis [1] [3]. Other common techniques include Ultrafiltration and Ultracentrifugation [1]. More recently, high-throughput methods like Rapid Equilibrium Dialysis (RED) and Bio-Solid Phase Microextraction (Bio-SPME) have been developed [3].

The following table compares the key features of two modern techniques used for PPB determination.

Feature Rapid Equilibrium Dialysis (RED) Bio-Solid Phase Microextraction (Bio-SPME)
Principle Separation of free drug via diffusion through a semi-permeable membrane [3]. Non-depletive extraction of free drug using coated probes [3].
Workflow Time ~6 hours [3] < 2 hours [3]
Throughput High (96-well format) [1] Very High (96-pin device, fully automatable) [3]
Key Advantage Considered a robust standard method [1]. Significant time savings and simplified workflow [3].

Troubleshooting Guides

Guide 1: Conducting a Plasma Protein Binding Study for a New Compound

Since specific data for Caldiamide sodium is unavailable, here is a detailed protocol you can follow to determine its PPB.

start Start Experiment step1 1. Sample Preparation • Spike compound into human plasma • Incubate at 37°C start->step1 step2 2. Setup Dialysis • Load plasma into donor chamber • Load buffer into receiver chamber step1->step2 step3 3. Equilibrium Dialysis • Incubate at 37°C with shaking • Allow 4-6 hours for equilibrium step2->step3 step4 4. Post-Processing • Sample from both chambers • Precipitate proteins (if needed) step3->step4 step5 5. Analysis & Calculation • Analyze samples via LC-MS/MS • Calculate fraction unbound (Fu) step4->step5 end End: Report Fu % step5->end

Protocol: Determining PPB using Rapid Equilibrium Dialysis [3]

  • Materials: Rapid Equilibrium Dialysis device, human plasma, phosphate buffered saline (PBS), test compound, LC-MS/MS system.
  • Procedure:
    • Sample Preparation: Thaw human plasma and spike with the test compound (e.g., this compound) at a therapeutically relevant concentration. Incubate for 1 hour at 37°C.
    • Dialysis Setup: Load 200 µL of spiked plasma into the donor chamber and 400 µL of PBS into the receiver chamber of the RED device. Perform in at least triplicate.
    • Equilibrium Dialysis: Cover the device and incubate at 37°C with shaking at 300 rpm for 4-6 hours.
    • Post-Processing:
      • After dialysis, transfer a 50 µL aliquot from the plasma chamber and mix it with 50 µL of blank PBS.
      • Transfer a 50 µL aliquot from the buffer chamber and mix it with 50 µL of blank plasma. This ensures matrix consistency for analysis.
      • Precipitate proteins by adding 300 µL of ice-cold acetonitrile to all samples. Centrifuge and collect the supernatant.
    • Analysis: Analyze the supernatant using LC-MS/MS.
  • Calculation:
    • The fraction unbound (Fu) is calculated by comparing the concentration of the drug in the buffer chamber (free drug) to its concentration in the plasma chamber (total drug).
    • Fu = (Concentration in Buffer) / (Concentration in Plasma) [1] [3].
Guide 2: Investigating Unexpectedly High or Low PPB Results

problem Unexpected PPB Result cause1 Protein Saturation (Drug concentration too high) problem->cause1 cause2 Protein Quality/Level (Low albumin/AAG, disease state) problem->cause2 cause3 Methodology Issue (Equilibrium not reached, membrane leakage) problem->cause3 cause4 Drug-Drug Interaction (Displacement from binding sites) problem->cause4 cause5 Compound Instability (Degrades during assay) problem->cause5

If your PPB results are not as expected, investigate the following areas:

  • Compound Concentration: Ensure you are using a therapeutically relevant concentration. High drug concentrations can saturate plasma proteins, leading to a higher than expected free fraction [2].
  • Plasma Quality: The amount and quality of plasma protein can vary. Conditions like catabolism, malnutrition, liver disease, or renal disease can decrease protein levels and alter binding [2]. Use fresh, healthy human plasma from a reliable source.
  • Methodological Integrity:
    • Equilibrium: Verify that equilibrium was reached. Ensure incubation time and temperature (37°C) are strictly controlled.
    • Membrane Integrity: Check for leaks or damage in the dialysis membrane.
    • Non-Specific Binding: For highly hydrophobic compounds, the drug may bind to the plastic equipment. Consider using glass-coated plates to minimize this issue [3].
  • Presence of Interacting Drugs: If studying drug-drug interactions, be aware that a second drug can displace the first from plasma proteins, increasing its free fraction [2].
  • Compound Stability: Confirm that the drug is stable in plasma for the duration of the experiment. Degradation can lead to inaccurate measurements.

Computational Prediction as a Preliminary Tool

For compounds like this compound where experimental data is lacking, computational prediction can be a useful first step. Sparse modeling techniques have shown promise in predicting PPB, even for complex molecules like cyclic peptides, by leveraging data from small molecules [4]. These models use molecular descriptors to estimate binding, though they should be confirmed with experimental data.

References

Caldiamide sodium sample preparation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Caldiamide Sodium Identification

The table below summarizes the fundamental information available for this compound.

Property Description
Role / Efficacy Pharmaceutic aid [1]
Chemical Formula C₁₆H₂₆N₅O₈·Ca·Na·xH₂O [1]
CAS Registry Number 122760-91-2 [1]
USAN Name This compound [1]
Structure Provided in [1]

Critical Stability Consideration

A primary challenge you may encounter involves the stability of the complex itself. A key study on a related compound reveals that in vivo transchelation can occur, where the calcium ion in the complex can be displaced by endogenous metal ions like Zinc (Zn) or Copper (Cu) [2]. Although this was observed in a rat model, it is a critical factor to consider during sample preparation and storage to prevent metal ion exchange that could compromise your sample's integrity [2].

Suggested Experimental Approach

Given the lack of direct protocols, here is a recommended path forward for developing a robust sample preparation method, incorporating a Quality by Design (QbD) framework and modern analytical techniques.

Adopt a Systematic Development Strategy

You can apply an Analytical Quality by Design (AQbD) approach, which is a systematic and risk-based method for analytical development [3]. The following workflow outlines the key stages.

Start Define Analytical Target Profile (ATP) A Identify Critical Method Parameters: • Mobile Phase Composition • pH of Buffer Start->A B Experimental Design (e.g., Central Composite Design) A->B C Establish Method Operable Design Region B->C D Implement Control Strategy and Lifecycle Management C->D End Validated and Robust Analytical Method D->End

  • Define Objective: Start by defining your Analytical Target Profile (ATP)—the intended purpose of your method, such as "quantify this compound and its potential degradation products" [3].
  • Identify Risks: Identify Critical Method Parameters (CMPs) that likely affect your results. For a chromatography-based method, these are typically mobile phase composition and buffer pH [3].
  • Design Experiments: Use a statistical experimental design (e.g., Central Composite Design) to efficiently study the interaction of these factors and model their effect on responses like retention time and peak symmetry [3].
  • Establish Control: Define a "Method Operable Design Region" (MODR)—the proven combination of parameter ranges where method performance is guaranteed. This builds in robustness from the start [3].
Leverage Advanced Characterization Techniques

For identifying and characterizing degradation products or metal complex variants, consider combining multiple techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use high-resolution mass spectrometry (HRMS) and data-independent acquisition modes (like HDMSE) to obtain accurate mass and fragment ion data for structural elucidation [4].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ 1D and 2D NMR experiments (e.g., COSY, HSQC, TOCSY) to confirm molecular structure and connectivity, especially for isomeric impurities that MS cannot distinguish [4].
  • Combined Workflow: A sample preparation protocol compatible with both MS and NMR allows for cross-validation and provides a more complete picture of the sample composition [4].

FAQs and Troubleshooting Guide

Question / Issue Potential Cause Suggested Action
How to improve method robustness? Uncontrolled critical parameters (e.g., pH, solvent ratio). Apply AQbD principles to define a Method Operable Design Region (MODR) [3].
Observing unknown peaks in chromatogram. Sample degradation or formation of metal complex variants (e.g., Zn/Cu transchelation) [2]. Use LC-HRMS/MS to identify unknown structures; cross-validate with NMR [4].
Need to quantify the main analyte and impurities. Lack of validated quantification method. Develop a method using UPLC-UV or LC-MS. For absolute quantification without standards, consider quantitative NMR (qNMR) [4].

References

Caldiamide sodium storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Substance Identification & Basic Data

The table below summarizes the key identifying information for Caldiamide Sodium from the search results [1] [2].

Property Details
Chemical Name This compound [2]
CAS Number 128326-81-8 [2]
Synonym NaCa DTPA-BMA (diethylenetriaminepentaacetic acid bis-methylamide) [1]
Molecular Formula C₁₆H₂₇CaN₅O₈ [2]
Molecular Weight 457.494 g/mol [2]
Known Use Component (in a 1:20 molar ratio with Gd DTPA-BMA) in the formulation of the contrast agent Gadodiamide injection (Omniscan) [1].

Known Stability & Handling Considerations

The primary research available indicates that the calcium ion in this compound can be partially displaced in vivo by endogenous zinc and copper ions, forming metabolized complexes [1]. This suggests that stability could be a concern in environments that mimic certain biological conditions.

For safe handling in a laboratory setting, the general advice from a safety data sheet recommends [2]:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
  • Handling: Avoid forming dust and aerosols. Use personal protective equipment, including gloves and safety goggles.
  • Incompatibilities: Store separately from foodstuffs and incompatible materials (though specific incompatible materials are not listed).

Recommendations for Further Research

The current search results lack the specific technical data you require. To build a comprehensive technical support guide, you may need to pursue the following avenues:

  • Consult Manufacturer Documentation: The most reliable and detailed information on storage conditions, stability (e.g., shelf life, degradation kinetics under various pH and temperature conditions), and purity specifications will likely be found in the technical data sheets from manufacturers or suppliers of this compound.
  • Search Patent Literature: Detailed synthetic procedures and formulation data are often disclosed in patent documents.
  • Design Experimental Characterization: In the absence of published data, designing your own stability-indicating studies (e.g., using HPLC under different stress conditions like heat, light, and pH) will be necessary to generate the required quantitative data.

Experimental Stability Workflow

To help plan your own stability studies, here is a generalized workflow for characterizing the stability of a chemical substance like this compound. You can use this as a starting point and adapt it with specific experimental parameters.

cluster_stress Stress Conditions cluster_analysis Analysis Methods Start Start: Stability Study Prep Sample Preparation Start->Prep Conditions Apply Stress Conditions Prep->Conditions Analysis Analytical Measurement Conditions->Analysis Temp Elevated Temperature Conditions->Temp Humidity Humidity Conditions->Humidity pH pH Variation Conditions->pH Light Light Exposure Conditions->Light Data Data Collection Analysis->Data HPLC HPLC/ UHPLC Analysis->HPLC NMR NMR Analysis->NMR MS Mass Spectrometry Analysis->MS Model Stability Modeling Data->Model Report Report Conclusions Model->Report End End Report->End

References

Caldiamide sodium gadodiamide relative stability studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Relationship and Stability Profiles

Gadodiamide (marketed as Omniscan) is a gadolinium-based contrast agent (GBCA) whose formulation includes caldiamide sodium (NaCa-DTPA-BMA). This compound is the sodium calcium complex of the ligand diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA) and is present in a 20:1 molar ratio with the gadolinium complex (Gd-DTPA-BMA) [1] [2]. Its primary function is to act as a stabilizing excipient, helping to sequester free gadolinium ions (Gd³⁺) that may be released from the main complex, thereby reducing potential toxicity [2].

The core stability issue with linear GBCAs like gadodiamide is transmetallation—a process where endogenous metal ions (e.g., Zn²⁺, Cu²⁺) displace Gd³⁺ from its chelator. The released free Gd³⁺ is toxic and can lead to serious conditions like nephrogenic systemic fibrosis (NSF) and long-term tissue retention [2] [3]. The following diagram illustrates this key pathway and its clinical consequences.

stability_flow LinearGBCA Linear GBCA (Gadodiamide) Transmetallation In Vivo Transmetallation LinearGBCA->Transmetallation FreeGd Release of Free Gd³⁺ Transmetallation->FreeGd GdRetention Gadolinium Retention in Tissues FreeGd->GdRetention NSF Nephrogenic Systemic Fibrosis (NSF) Risk FreeGd->NSF

Comparative Stability and Pharmacokinetic Data

The tables below summarize key experimental findings on the stability and pharmacokinetics of this compound and gadodiamide.

Table 1: In Vivo Transmetallation and Excretion Profile of this compound (NaCa-DTPA-BMA) Data sourced from a rat model study following intravenous dosing of 0.015 mmol/kg of 14C-labeled NaCa-DTPA-BMA [1].

Parameter Finding / Value Experimental Method & Notes
Elimination Half-life 0.31 hours Plasma concentration decline measured in rats.
Volume of Distribution 244 mL/kg Consistent with distribution into the extracellular fluid compartment.
Plasma Clearance 9.2 mL/min/kg Primarily via glomerular filtration.
Cumulative Excretion 95.3% in urine, 3.3% in feces (by 120 hrs) 86.6% was excreted in urine within the first 4 hours.
Transmetallation Products ~8% of excreted dose HPLC analysis of urine samples.
• Zn-DTPA-BMA ~7% (of total excreted) Resulting from displacement of Ca²⁺ by endogenous Zn²⁺.
• Cu-DTPA-BMA ~1% (of total excreted) Resulting from displacement of Ca²⁺ by endogenous Cu²⁺.
• Unchanged Parent Drug ~92% (of total excreted) NaCa-DTPA-BMA excreted intact.

Table 2: Comparative Stability and Retention of Gadodiamide vs. Other Agents Data compiled from human tissue analysis and in vitro dissociation studies [2] [4].

Comparison Aspect Gadodiamide (Gd-DTPA-BMA) ProHance (Gd-HP-DO3A) - Macrocyclic Experimental Context & Implications
Relative Thermodynamic Stability Lower Higher In vitro dissociation half-life at pH 1: ~35 seconds vs. weeks for macrocyclics [2].
Gadolinium Retention in Bone 1.77 ± 0.704 µg Gd/g bone 0.477 ± 0.271 µg Gd/g bone Measured via ICP-MS in patients post-hip replacement; ~4x higher retention for Gadodiamide [4].
Association with NSF High risk, contraindicated in severe renal impairment Low to no known association Based on post-marketing surveillance; linear agents carry highest NSF risk [2] [3].
Elimination Half-life in Healthy Humans ~77.8 minutes (distribution: ~3.7 min) Not detailed in results Conforms to a two-compartment model with renal excretion [4].
Elimination Half-life in Severe Renal Impairment Prolonged to 34.3 hours Not detailed in results Highlights dependence on renal function and increased NSF risk [4].

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies for key experiments cited in the tables.

1. Protocol: In Vivo Transmetallation and Excretion Study of this compound This protocol is derived from the rat study investigating the metabolic fate of NaCa-DTPA-BMA [1].

  • Test System: Male rats.
  • Dosing: Intravenous administration of 0.015 mmol/kg of 14C-labeled this compound (NaCa-DTPA-BMA).
  • Sample Collection: Collect plasma at multiple time points post-injection. Also, gather urine and feces over a 120-hour period.
  • Analytical Techniques:
    • Pharmacokinetics: Measure the decline in plasma radioactivity to calculate elimination half-life, volume of distribution, and clearance.
    • Metabolite Identification: Analyze urine samples using High-Performance Liquid Chromatography (HPLC). This separates the parent compound from its potential metabolites.
    • Metabolite Quantification: Further analyze HPLC fractions using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) to confirm the identity and quantify the relative amounts of zinc (Zn) and copper (Cu) complexes.

2. Protocol: Analysis of Gadolinium Retention in Human Bone This method describes the quantitative measurement of gadolinium retention in bone tissue from patients exposed to different GBCAs [4].

  • Patient Cohort: Patients undergoing hip replacement surgery, with a history of exposure to either Gadodiamide (Omniscan) or Gadoteridol (ProHance) at a standard clinical dose (0.1 mmol/kg). An age-matched control group with no GBCA exposure is also analyzed.
  • Sample Preparation:
    • Collect bone specimens fresh, then refrigerate and freeze.
    • Grind and freeze-dry the bone tissue.
    • Perform tissue digestion using Teflon bombs and concentrated nitric acid.
  • Gadolinium Quantification:
    • Utilize Inductively Coupled Plasma Mass Spectroscopy (ICP-MS).
    • Develop and validate a specific method for detecting gadolinium in the bone matrix.
    • Compare results with a previous study that used ICP-AES for validation.

Key Implications for Research and Development

The data reveals clear and significant stability differences between agent classes. The following chart outlines the critical decision-making process regarding GBCA use, driven by these stability concerns.

gbca_decision Start Contrast-Enhanced MRI Required AssessRenal Assess Patient Renal Function Start->AssessRenal SevereRenal Severe Renal Impairment? AssessRenal->SevereRenal AvoidGadodiamide AVOID Gadodiamide Contraindicated SevereRenal->AvoidGadodiamide Yes NormalRenal Normal Renal Function SevereRenal->NormalRenal No ConsiderMacrocyclic Consider Stable Macrocyclic Agent RiskBenefit Weigh Diagnostic Benefit vs. Long-Term Retention Risk NormalRenal->RiskBenefit PreferMacrocyclic Prefer Macrocyclic Agent for repeated doses RiskBenefit->PreferMacrocyclic

  • Linear vs. Macrocyclic Agents: The substantial difference in gadolinium retention and in vitro dissociation rates underscores the superior stability of macrocyclic GBCAs (e.g., gadoteridol, gadobutrol) [2] [4]. This has led to clinical guidelines that now favor macrocyclic agents, especially for patients requiring multiple doses over their lifetime.
  • Role of Excipients: The presence of this compound in Omniscan's formulation is a direct attempt to mitigate the inherent instability of the linear Gd-DTPA-BMA complex. However, the data shows that transmetallation still occurs, albeit to a small extent, even with the calcium complex itself [1]. This indicates that while helpful, excipients cannot fully compensate for a fundamentally less stable chelate structure.
  • Regulatory and Clinical Impact: The stability data directly correlates with serious safety outcomes. The high risk of Nephrogenic Systemic Fibrosis (NSF) linked to gadodiamide has resulted in a FDA contraindication for its use in patients with severe kidney disease [3]. Furthermore, the recognition of gadolinium retention in the brain and bones, even in patients with normal renal function, has shifted the risk-benefit analysis for all GBCAs [2] [3].

References

Caldiamide sodium metabolite profile vs other chelating agents

Author: Smolecule Technical Support Team. Date: February 2026

Chelating Agent Overview and Comparison

The table below summarizes key information about several chelating agents, including the limited data available for Caldiamide sodium.

Chelating Agent Chemical Formula / Structure Key Characteristics & Uses Metabolite & Biodegradability Profile
This compound [1] C16H28CaN5NaO9 [1] A synthetic chelating agent used in specific applications (limited details available). Information not available in search results.
EDTA (Ethylenediaminetetraacetic acid) [2] C10H16N2O8 [2] Hexadentate ligand; widely used in industry, medicine (lead poisoning), food preservation, and as an anticoagulant [2]. Poorly biodegradable [2] [3]. It is absorbed and excreted slowly; about 5% of an oral dose is absorbed, taking up to 3 days for full excretion [4].
NTA (Nitrilotriacetic acid) [5] N(CH2CO2H)3 [5] Tripodal tetradentate ligand; used in detergents, water softening, and laboratory protein purification (Ni-NTA agarose) [5]. Readily biodegradable and is almost completely removed during wastewater treatment [5].
DMSA (Meso-2,3-dimercaptosuccinic acid) [6] C4H6O4S2 [6] Orally active chelator used in medicine for heavy metal poisoning (e.g., arsenic, lead). Distribution is predominantly extracellular [6]. Its monoesters (e.g., MiADMSA) are more lipophilic, designed to better cross cell membranes and chelate intracellular metals [6].

Experimental Approaches for Profiling

For a researcher looking to establish this comparison, here are standard experimental protocols that could be applied to generate the necessary data:

  • Metabolite Identification Study Design:
    • Dosing: Administer the chelating agent (e.g., this compound) to laboratory animals (e.g., rats) or use liver microsome/hepatocyte models in vitro.
    • Sample Collection: Collect blood, urine, and feces at multiple time points post-administration.
    • Sample Preparation: Use protein precipitation (e.g., with acetonitrile) or solid-phase extraction to isolate analytes from biological matrices [7].
  • Analytical Methodology - HPLC:
    • Technique: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the standard method for separating and identifying metabolites [8] [7].
    • Chromatography: Use a reversed-phase C-18 column. A typical mobile phase could be a mixture of a buffer (e.g., phosphate or tetrabutylammonium hydroxide, pH-adjusted) and an organic solvent like acetonitrile or methanol in a specific ratio (e.g., 20:80 v/v) [7].
    • Detection: Mass spectrometry provides high sensitivity and specificity for identifying chemical structures based on their mass-to-charge ratio.

The following workflow outlines the key steps in this process:

G start Study Initiation sp Sample Preparation: Protein precipitation or solid-phase extraction start->sp ac Analytical Chromatography: HPLC separation using C-18 column and buffer/organic mobile phase sp->ac mid Metabolite Identification: Mass Spectrometry (MS) for structural analysis ac->mid da Data Analysis: Identify and quantify parent drug and metabolites mid->da end Profile Comparison da->end

Conclusion and Research Suggestions

Currently, a direct metabolite profile comparison for this compound is hindered by a lack of publicly available data. Your best approach for further investigation would be:

  • Consult Specialized Databases: Search deeply in scientific databases like PubMed, Scopus, and CAS SciFinder using the compound's specific name and CAS number.
  • Review Regulatory Documents: Check for any drug approval dossiers or investigational brochures submitted to regulatory bodies (e.g., FDA, EMA), which often contain detailed preclinical ADME (Absorption, Distribution, Metabolism, Excretion) data.
  • Focus on Known Agents: For well-established chelators like EDTA, DTPA, and DMSA, the metabolic and environmental profiles are much better characterized and can be used as a benchmark for understanding the behavior of this class of compounds [2] [5] [6].

References

Caldiamide sodium binding affinity comparison with other calcium complexes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Caldiamide Sodium

The search results indicate that This compound is not primarily a calcium channel blocker drug, but is classified as a pharmaceutical aid [1] [2]. Its details are summarized in the table below:

Property Description
Chemical Name This compound (USAN) [2]
Molecular Formula C₁₆H₂₆CaN₅NaO₈ [1] [2]
Molecular Weight 479.47 g/mol [1]
Primary Efficacy Pharmaceutical aid (excipient) [2]
CAS Number 131410-50-9 (also listed: 122760-91-2) [1] [2]
Synonym DV-7572 [1]

Binding Affinity of Therapeutic Calcium Channel Blockers (CCBs)

For context, therapeutic Calcium Channel Blockers (CCBs) are well-studied. The following table summarizes high-affinity binding data for a classic CCB from a 1984 study, which serves as a reference point for how such data is typically presented [3].

Drug Target Tissue Dissociation Constant (Kd) Max Binding Sites (Bmax)
[³H]Nitrendipine Canine cardiac membranes 0.14 nM 0.96 ± 0.2 pmol/mg protein
[³H]Nitrendipine Bovine aortic smooth muscle membranes 0.16 nM 0.08 ± 0.01 pmol/mg protein

This study established that binding was saturable, reversible, and stereoselective, and the order of potency for various analogs matched their ability to inhibit smooth muscle contraction [3].

A Framework for Measuring Binding Affinity

To guide your own research, here are the critical experimental steps required to reliably determine binding affinity, as established in best practices [4].

  • Establish Equilibration: The binding reaction must reach a state where the fraction of bound complex does not change over time.

    • Method: Vary the incubation time until the amount of bound complex remains constant.
    • Why it's crucial: Failing to reach equilibrium can lead to incorrect, underestimated KD values (discrepancies of 7-fold to 1000-fold have been documented) [4].
    • Rule of Thumb: For a conservative estimate, the incubation time should be at least five times the reaction's half-life to ensure ~97% completion [4].
  • Avoid the Titration Regime: The concentration of the limiting component in the assay must be carefully chosen.

    • Method: Systematically vary the concentration of the limiting component to demonstrate that the measured KD is not affected.
    • Why it's crucial: If the concentration of the limiting component is too high relative to the true KD, it will lead to an overestimation of the apparent KD [4].
    • General Practice: Most researchers use a concentration of the limiting component that is at or below the KD value to avoid this artifact [4].

References

Caldiamide sodium toxicity profile compared to similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of Caldiamide Sodium

The table below summarizes the basic chemical identification information available for this compound.

Property Description
CAS Number 131410-50-9 [1]
Molecular Formula C₁₆H₂₆CaN₅NaO₈ [1]
Molecular Weight 479.47 g/mol [1]
Synonyms DV-7572 [1]
FDA UNII 9G03615Q60 [1]

The Calcium Signaling Pathway and Drug Targets

Although direct data on Caldiamide is lacking, many compounds interact with cellular calcium pathways. The diagram below outlines the general calcium signaling pathway in a cell, which is a common target for various drugs.

calcium_signaling cluster_extracell Extracellular Space cluster_plasma_membrane Plasma Membrane cluster_intracell Intracellular Space Stimulus Stimulus VGCC (L-type) VGCC (L-type) Stimulus->VGCC (L-type) Depolarization ROCC ROCC Stimulus->ROCC Ligand Extracellular Space Extracellular Space Intracellular Space Intracellular Space Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->VGCC (L-type) Extracellular Ca2+->ROCC SOCC SOCC Extracellular Ca2+->SOCC Cytosolic Ca2+ Cytosolic Ca2+ VGCC (L-type)->Cytosolic Ca2+ ROCC->Cytosolic Ca2+ SOCC->Cytosolic Ca2+ Ca2+ Sensor/Effector Ca2+ Sensor/Effector Cytosolic Ca2+->Ca2+ Sensor/Effector ER Ca2+ Store ER Ca2+ Store ER Ca2+ Store->SOCC Store Depletion Cellular Response Cellular Response Ca2+ Sensor/Effector->Cellular Response

This pathway illustrates how different stimuli lead to a rise in cytosolic calcium levels, which then triggers various cellular processes [2]. Drugs can target different components of this system.

How to Proceed with Toxicity Profiling

Given the lack of readily available data, here are some suggestions for how you might proceed to gather the necessary information for a professional comparison:

  • Check Specialized Databases: Search in-depth toxicology databases such as TOXNET (via NIH), the EPA's ECOTOX Knowledgebase, or commercial platforms like Elsevier's PharmaPendium.
  • Patent and Preclinical Literature: Caldiamide (DV-7572) may be a research compound. Searching for its name in patent documents or early-stage preclinical study reports could yield initial toxicity findings that are not in mainstream journals.
  • Establish a Reference Framework: In the absence of direct comparators for Caldiamide, you could create a framework using well-established calcium channel blockers (CCBs). The detailed clinical toxicity and management data available for drugs like amlodipine, verapamil, and diltiazem can serve as a high-quality benchmark for what a toxicity profile should include [3] [4].

References

Caldiamide sodium pharmacokinetic comparison with gadolinium complexes

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Stability Data

The table below summarizes the key available data for Caldiamide Sodium and the gadodiamide formulation, alongside comparative stability metrics for other common Gadolinium-Based Contrast Agents (GBCAs).

Parameter This compound / Gadodiamide (Omniscan) Comparative GBCA Data (for context)
Chemical Structure Linear, non-ionic [1] Linear ionic (e.g., Magnevist), Macrocyclic ionic/non-ionic (e.g., Dotarem, ProHance) [1]
Primary Elimination Renal (via glomerular filtration) [2] Renal (all covered GBCAs) [1]
Elimination Half-life (in rats) 0.31 hours [2] Information missing
Volume of Distribution (in rats) 244 ml/kg [2] Information missing
Plasma Clearance (in rats) 9.2 ml/min/kg [2] Information missing
Urinary Excretion (in rats) 86.6% of dose by 4 hours [2] Information missing
In Vivo Transmetallation Ca ion in Caldiamide can be partially replaced by Zn and Cu (approx. 8% of total) [2] Macrocyclic agents (Dotarem, ProHance, Gadovist) are insensitive to Zn transmetallation [3]
Thermodynamic Stability (Log Ktherm) 16.9 [1] Ranges from 16.9 (Omniscan) to 25.8 (Dotarem) [1]
Conditional Stability at pH 7.4 (Log Kcond) 14.9 [1] Ranges from 14.7 (Gadovist) to 19.3 (Dotarem) [1]

Experimental Protocol for Key Data

The primary pharmacokinetic and metabolism data for this compound were obtained from a study in rats using the following methodology [2]:

  • Objective: To investigate the pharmacokinetics and in vivo stability of this compound (NaCa DTPA-BMA).
  • Subjects: Rats.
  • Dosing: A single intravenous dose of 0.015 mmol/kg of 14C-labeled NaCa DTPA-BMA.
  • Sample Collection: Plasma, urine, and feces were collected over 120 hours post-injection.
  • Analytical Methods:
    • Pharmacokinetics: Plasma concentration-time data were analyzed to calculate standard parameters (half-life, volume of distribution, clearance).
    • Metabolite Profiling: Urine samples were analyzed using High-Performance Liquid Chromatography (HPLC). The metabolites were identified by comparing their retention times with known standards.
    • Metal Displacement: The relative quantities of the parent drug (NaCa DTPA-BMA) and its metal-replaced forms (Zn and Cu) were determined by coupling HPLC with Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) to quantify the specific metal content in the chromatographic fractions.

Stability and Transmetallation Workflow

The following diagram illustrates the process of transmetallation, a key stability concern for linear GBCAs like gadodiamide, which the inclusion of this compound is designed to mitigate.

G Start GBCA Administered (Linear Chelate, e.g., Gadodiamide) A1 Presence of Endogenous Ions (Zn²⁺, Cu²⁺, Ca²⁺, PO₄³⁻) Start->A1 In Vivo Distribution A2 Competitive Binding (Transmetallation) A1->A2 Initiates A3 Gadolinium (Gd³⁺) Released from Chelate A2->A3 Can Result In A4 Gadolinium Retention in Tissues (e.g., Brain, Bone) A3->A4 Leads To B2 Chelate Captures Released Gd³⁺ A3->B2 Captures B1 Excess Chelate in Formulation (e.g., this compound) B1->B2 Available For B3 Stable Complex Excreted Renally B2->B3 Forms

This diagram shows the competitive process in vivo where endogenous metals can displace gadolinium from its chelate. This compound acts as a reserve chelator to recapture any freed gadolinium, promoting its safe excretion [2] [1].

Key Insights for Researchers

  • Stability is a Critical Differentiator: The data shows a clear hierarchy in stability, with macrocyclic agents (e.g., Dotarem, ProHance) generally possessing higher thermodynamic and conditional stability constants than linear agents like gadodiamide [3] [1]. This correlates with their lower propensity for gadolinium release and retention.
  • Mitigation Strategy is Incomplete: The inclusion of 5% excess chelate (this compound) in Omniscan's formulation is a direct design feature to improve its in vivo stability [1]. However, research indicates that this excess chelate can itself bind endogenous metals like zinc and copper, which was observed in the rat study [2]. This suggests a trade-off between preventing gadolinium toxicity and potentially disrupting essential metal homeostasis.
  • Focus on Next-Generation Agents: Current research is focused on developing "next-generation" GBCAs with high relaxivity, which allows for lower gadolinium doses while maintaining image quality. An example is gadoquatrane, a tetrameric macrocyclic agent designed for this purpose [4].

References

Caldiamide sodium analytical method validation ICP-AES HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Found Analytical Technique for Caldiamide Sodium

The search identified a primary research article that specifically details the use of a technique for analyzing this compound. The relevant information is summarized below.

Technique Reported Application Key Findings/Performance
HPLC-ICP-AES Analysis of this compound (NaCa DTPA-BMA) and its in vivo metabolites in rat urine [1]. HPLC separated the parent drug from its metabolites (Zn and Cu transchelated forms). ICP-AES was used to quantify these different metal complexes, finding ~92% parent drug, ~7% Zn form, and ~1% Cu form [1].

Experimental Workflow for HPLC-ICP-AES

The study describes a general workflow for analyzing this compound and its metal transchelated metabolites. The following diagram outlines the key steps involved.

Start Urine Sample Collection Prep Sample Preparation (for HPLC injection) Start->Prep HPLC HPLC Separation Prep->HPLC ICP ICP-AES Detection & Elemental Quantification HPLC->ICP Data Data Analysis: - Quantify parent drug - Identify/quantify metabolites (Zn/Cu forms) ICP->Data

Information Limitations and a Path Forward

The available data has significant gaps for creating a full comparison guide as you envisioned.

  • Limited Scope: The search results only confirm the use of HPLC-ICP-AES for metabolite profiling of this compound [1]. I did not find validation data (e.g., on linearity, precision, accuracy) for this specific method, nor did I find protocols for other techniques like ICP-MS or standalone HPLC for this compound.
  • Available General Guidance: The search did return extensive information on general principles of analytical method validation from regulatory perspectives (ICH Q2) [2] [3] and examples for other substances [4] [5]. However, these are not specific to this compound.

To proceed with your guide, you may need to:

  • Consult Specialized Databases: Conduct a deeper literature search using scientific databases like SciFinder, Reaxys, or Google Scholar with targeted queries such as "determination of gadodiamide impurities," "validation of HPLC method for Gd complexes," or "ICP-MS determination of gadolinium in pharmaceuticals."
  • Extrapolate from Analogues: Consider looking into analytical methods validated for structurally related gadolinium-based contrast agents (e.g., gadopentetate dimeglumine, gadobutrol), as the techniques may be similar.

References

×

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

479.1304979 g/mol

Monoisotopic Mass

479.1304979 g/mol

Heavy Atom Count

31

UNII

9G03615Q60

Other CAS

131410-50-9

Wikipedia

Caldiamide sodium

Dates

Last modified: 04-14-2024

Explore Compound Types